BM-531
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPYVMLNHDSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182644 | |
| Record name | BM-531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284464-46-6 | |
| Record name | BM-531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BM-531 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BM-531
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM-531, with the chemical name N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a potent and selective small molecule that exhibits a dual mechanism of action critical to the modulation of platelet aggregation.[1] It functions as both a competitive antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane synthase, the enzyme responsible for the synthesis of TXA2. This dual activity makes this compound a compound of significant interest in the research and development of novel anti-thrombotic therapies. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Dual Inhibition
This compound exerts its anti-platelet effects through two distinct but complementary mechanisms:
-
Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to the thromboxane A2 receptor, also known as the TP receptor, on the surface of platelets. This prevents the natural ligand, TXA2, from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.
-
Thromboxane Synthase Inhibition: this compound also inhibits the activity of thromboxane synthase, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound directly reduces the production of TXA2, thereby diminishing a critical mediator of platelet aggregation.
This dual mechanism provides a more comprehensive blockade of the TXA2 pathway than agents that target either the receptor or the enzyme alone.
Quantitative Pharmacological Data
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Thromboxane A2 Receptor Binding Affinity
| Compound | IC50 (µM) | Radioligand | Source |
| This compound | 0.0078 | [3H]SQ-29548 | [2] |
| Sulotroban | 0.93 | [3H]SQ-29548 | [2] |
| SQ-29548 | 0.021 | [3H]SQ-29548 | [2] |
Table 2: Inhibition of Platelet Aggregation
| Agonist | Concentration | This compound Effect | This compound Concentration (µM) | Source |
| Arachidonic Acid | 600 µM | ED100 | 0.125 | [2] |
| U-46619 (TXA2 analog) | 1 µM | ED50 | 0.482 | [2] |
| Collagen | 1 µg/mL | 42.9% inhibition | 10 | [2] |
| ADP (second wave) | 2 µM | Inhibition | Not specified | [2] |
Table 3: Inhibition of Thromboxane B2 (TXB2) Production
| Activating Agent | This compound Concentration (µM) | Effect | Source |
| Arachidonic Acid | 1 and 10 | Total prevention of TXB2 production | [2] |
Signaling Pathways
This compound's primary impact on signaling is the interruption of the Gq protein-coupled pathway activated by the TXA2 receptor.
The inhibition of thromboxane synthase by this compound occurs upstream of this pathway, reducing the available TXA2 to initiate this cascade.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory practices and information available from the cited literature.
Thromboxane A2 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of this compound to the TXA2 receptor by measuring its ability to displace a known radiolabeled ligand.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Washed Human Platelets:
-
Collect human blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
-
Treat PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of approximately 3 x 10^8 platelets/mL.
-
-
Membrane Preparation:
-
Lyse the washed platelets by sonication or hypotonic buffer.
-
Centrifuge the lysate at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a microtiter plate, combine the platelet membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand [3H]SQ-29548 (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled this compound (or other competing ligands) to different wells.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of an unlabeled TXA2 receptor antagonist (e.g., 10 µM SQ-29548) in addition to the radioligand.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5-3.0 x 10^8 platelets/mL) using autologous PPP.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Pre-incubate the PRP with either vehicle (e.g., DMSO) or a specific concentration of this compound for a short period (e.g., 1-5 minutes).
-
Add a specific concentration of a platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) to induce aggregation.
-
Record the change in light transmittance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the ED50 (effective dose for 50% inhibition) or ED100 (effective dose for 100% inhibition).
-
Thromboxane B2 (TXB2) Production Assay
This assay quantifies the amount of TXB2, the stable metabolite of TXA2, produced by activated platelets to assess the inhibitory activity of this compound on thromboxane synthase.
Detailed Protocol:
-
Platelet Activation and Sample Collection:
-
Prepare washed human platelets or PRP as described in the previous protocols.
-
Pre-incubate the platelets with either vehicle or varying concentrations of this compound.
-
Stimulate the platelets with an agonist such as arachidonic acid or collagen to induce TXA2 production.
-
After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) and/or by placing the samples on ice.
-
Centrifuge the samples to pellet the platelets and collect the supernatant.
-
-
Quantification of TXB2:
-
The concentration of TXB2 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Radioimmunoassay (RIA).
-
Follow the manufacturer's instructions for the chosen assay kit. This typically involves adding the supernatant samples and standards to a plate pre-coated with an anti-TXB2 antibody, followed by the addition of a labeled TXB2 conjugate, and subsequent detection steps.
-
Alternatively, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise quantification.
-
-
Data Analysis:
-
Construct a standard curve using the known concentrations of TXB2 provided in the assay kit.
-
Determine the concentration of TXB2 in the experimental samples from the standard curve.
-
Calculate the percentage inhibition of TXB2 production for each concentration of this compound compared to the vehicle control.
-
Conclusion
This compound is a potent dual-action inhibitor of the thromboxane A2 pathway, acting as both a receptor antagonist and a synthase inhibitor. The quantitative data clearly demonstrate its high affinity for the TXA2 receptor and its efficacy in preventing platelet aggregation and TXA2 production in vitro. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel anti-platelet agents. The unique dual mechanism of action of this compound suggests its potential as a promising candidate for the development of new anti-thrombotic therapies.
References
BM-531: A Technical Guide to its Thromboxane Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thromboxane receptor antagonist activity of BM-531. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and mechanistic understanding necessary for advanced research and development.
Core Pharmacological Activity
This compound is a potent, non-carboxylic acid derivative of torasemide that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] Its primary therapeutic potential lies in its antiplatelet effects, making it a candidate for antithrombotic therapies.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in-vitro activity of this compound.
Table 1: Thromboxane A2 Receptor Binding Affinity
| Compound | IC50 (µM) | Radioligand | Tissue Source |
| This compound | 0.0078 | [3H]SQ-29548 | Human Washed Platelets |
| Sulotroban | 0.93 | [3H]SQ-29548 | Human Washed Platelets |
| SQ-29548 | 0.021 | [3H]SQ-29548 | Human Washed Platelets |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Anti-Platelet Aggregation Activity
| Agonist (Concentration) | This compound Effective Dose | Measurement | Platelet Source |
| Arachidonic Acid (600 µM) | ED100 = 0.125 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |
| U-46619 (1 µM) | ED50 = 0.482 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |
| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |
| ADP (2 µM) | Inhibition of 2nd wave | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |
-
ED50/ED100: The dose that produces 50% or 100% of the maximum effect, respectively.
-
U-46619: A stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent TXA2 receptor agonist.
Table 3: Thromboxane Synthase Inhibition
| Activating Agent | This compound Concentration (µM) | Effect on TXB2 Production | Platelet Source |
| Arachidonic Acid | 1 and 10 | Complete Prevention | Human Platelets |
-
TXB2: A stable, inactive metabolite of TXA2, often measured as a proxy for TXA2 production.
Table 4: In-Vivo Activity
| Agonist | This compound Concentration (µM) | Effect | Animal Model |
| U-46619 | 10 | Significant prevention of contractions | Rat Fundus |
| Prostacyclin | 10 | No effect on contractions | Rat Fundus |
Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway and this compound Antagonism
The following diagram illustrates the canonical thromboxane A2 signaling pathway in platelets and the point of intervention for this compound.
Caption: this compound's dual mechanism of action on the TXA2 pathway.
Experimental Workflow for In-Vitro Analysis
This diagram outlines the typical experimental workflow for assessing the in-vitro thromboxane receptor antagonist activity of a compound like this compound.
References
- 1. High-performance liquid chromatographic assay of platelet-produced thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid and stable analogue of prostaglandin endoperoxides (U46619) induce platelet spreading and thrombi-like aggregate formation on a collagen substrate. Effect of fluid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
An In-Depth Technical Guide to N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (BM-531)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, commonly known as BM-531, is a potent small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor. This unique pharmacological profile makes it a significant compound of interest for research in thrombosis, cardiovascular diseases, and other conditions where the thromboxane pathway is implicated. This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a sulfonylurea derivative with the following chemical characteristics:
| Property | Value |
| IUPAC Name | N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea |
| Synonyms | This compound |
| CAS Number | 284464-46-6[1] |
| Molecular Formula | C₁₇H₂₆N₄O₅S[1] |
| Molecular Weight | 398.48 g/mol [1] |
| Appearance | Crystalline solid |
| Purity | Typically ≥97%[1] |
Synthesis and Experimental Protocol
The synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of the key intermediate, 2-(cyclohexylamino)-5-nitrobenzenesulfonamide, followed by its reaction with tert-butyl isocyanate.
Synthesis of 2-(cyclohexylamino)-5-nitrobenzenesulfonamide
This intermediate is synthesized via a nucleophilic aromatic substitution reaction.
-
Materials: 2-Chloro-5-nitrobenzenesulfonamide, cyclohexylamine, triethylamine, and a suitable solvent such as acetonitrile or ethanol.
-
Procedure:
-
Dissolve 2-chloro-5-nitrobenzenesulfonamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an equimolar amount of cyclohexylamine and a slight excess of triethylamine (to act as a base to neutralize the HCl byproduct).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(cyclohexylamino)-5-nitrobenzenesulfonamide as a solid.
-
Synthesis of N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (this compound)
The final compound is prepared by the reaction of the sulfonamide intermediate with tert-butyl isocyanate.
-
Materials: 2-(cyclohexylamino)-5-nitrobenzenesulfonamide, tert-butyl isocyanate, a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), and a non-nucleophilic base like sodium hydride or potassium carbonate (optional, to facilitate the reaction).
-
Procedure:
-
Suspend 2-(cyclohexylamino)-5-nitrobenzenesulfonamide in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a base, add it to the suspension and stir for a short period to form the corresponding anion.
-
Slowly add a slight molar excess of tert-butyl isocyanate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring for completion by TLC.
-
Once the reaction is complete, quench the reaction carefully with water if a base like sodium hydride was used.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea as a purified solid.
-
Biological Activity and Quantitative Data
This compound has been extensively evaluated for its effects on the thromboxane A2 pathway. Its dual-acting nature as both a receptor antagonist and a synthase inhibitor contributes to its potent antiplatelet effects.
Thromboxane A2 Receptor Antagonism
This compound demonstrates high affinity for the human platelet TXA2 receptor.
| Assay Type | Ligand | IC₅₀ (µM) |
| Radioligand Binding Assay | [³H]SQ-29548 | 0.0078 |
Table 1: In vitro thromboxane A2 receptor binding affinity of this compound.
Inhibition of Platelet Aggregation
This compound effectively inhibits platelet aggregation induced by various agonists in human citrated platelet-rich plasma (PRP).
| Inducing Agent (Concentration) | Efficacy Metric | Value (µM) |
| Arachidonic Acid (600 µM) | ED₁₀₀ | 0.125 |
| U-46619 (1 µM) | ED₅₀ | 0.482 |
Table 2: Anti-aggregatory effects of this compound on human platelets.
Thromboxane Synthase Inhibition
This compound has been shown to inhibit the production of TXB2, the stable metabolite of TXA2, in activated human platelets.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic potential by targeting two key points in the thromboxane A2 signaling cascade.
Thromboxane A2 Signaling Pathway
The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention by this compound.
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
A typical workflow for assessing the in vitro activity of compounds like this compound is depicted below.
Caption: In vitro evaluation workflow for a dual-acting thromboxane inhibitor.
Conclusion
N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (this compound) is a well-characterized dual inhibitor of the thromboxane A2 pathway. Its high potency in both thromboxane receptor antagonism and synthase inhibition makes it a valuable tool for preclinical research into antithrombotic therapies. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this and related compounds by the scientific community.
References
An In-depth Technical Guide to BM-531 (CAS Number: 284464-46-6): A Dual-Acting Thromboxane A2 Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pre-clinical research on BM-531 (CAS Number: 284464-46-6), a potent and selective dual-acting agent targeting the thromboxane A2 (TXA2) pathway. Contrary to any initial hypotheses of activity at the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), extensive research has characterized this compound as a thromboxane A2 receptor antagonist and a thromboxane synthase inhibitor . This document summarizes the key quantitative data, details the experimental protocols used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Compound Information
This compound, with the chemical name N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a non-carboxylic acid derivative of the diuretic torasemide.[1] It has been developed as a promising antiplatelet agent, devoid of the diuretic properties of its parent compound.[1]
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism of action within the arachidonic acid cascade:
-
Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to and blocks the thromboxane A2 receptor (TP receptor), preventing the binding of the endogenous agonist, TXA2. This action inhibits platelet activation and aggregation, as well as vasoconstriction.[1][2]
-
Thromboxane Synthase Inhibition: this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a reduction in the production of TXA2.[1]
This dual activity makes this compound a potent modulator of the TXA2 pathway, a key signaling cascade in hemostasis and thrombosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from pre-clinical studies of this compound.
Table 1: Receptor Binding Affinity
| Radioligand | Preparation | IC50 (µM) | Reference Compound(s) |
| [3H]SQ-29548 | Human Washed Platelets | 0.0078 | Sulotroban (IC50 = 0.93 µM), SQ-29548 (IC50 = 0.021 µM) |
Data from Dogné, J-M., et al. (2000).[2]
Table 2: In Vitro Antiplatelet Activity
| Assay | Agonist (Concentration) | Preparation | Efficacy Metric | Value (µM) |
| Platelet Aggregation | Arachidonic Acid (600 µM) | Human Citrated Platelet-Rich Plasma | ED100 | 0.125 |
| Platelet Aggregation | U-46619 (1 µM) | Human Citrated Platelet-Rich Plasma | ED50 | 0.482 |
| Platelet Aggregation | Collagen (1 µg/mL) | Human Citrated Platelet-Rich Plasma | % Inhibition at 10 µM | 42.9% |
| Thromboxane B2 Production | Arachidonic Acid | Human Platelets | - | Total prevention at 1 and 10 µM |
Data from Dogné, J-M., et al. (2001).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Thromboxane A2 Receptor Affinity
Objective: To determine the binding affinity of this compound for the human platelet TXA2 receptor.
Materials:
-
Human washed platelets
-
[3H]SQ-29548 (radioligand)
-
This compound (test compound)
-
Sulotroban and SQ-29548 (reference compounds)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Human Washed Platelets:
-
Obtain whole blood from healthy, drug-free volunteers.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Wash the platelets by centrifugation and resuspend them in a suitable buffer to a final concentration of approximately 2 x 10^8 platelets/mL.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand [3H]SQ-29548.
-
Add increasing concentrations of the unlabeled test compound (this compound) or reference compounds.
-
Initiate the binding reaction by adding the washed platelet suspension.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the platelets with bound radioligand from the unbound radioligand in the solution.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human citrated platelet-rich plasma (PRP)
-
Agonists: Arachidonic acid, U-46619, Collagen, ADP
-
This compound (test compound)
-
Saline or appropriate vehicle
-
Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Place a sample of PRP in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound) or vehicle and incubate for a short period.
-
Add the aggregating agent (agonist) to initiate platelet aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmittance increases.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmittance.
-
For inhibitory compounds, the percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation.
-
Determine the ED50 (the effective dose that produces 50% of the maximal response) or ED100 (the effective dose that produces 100% inhibition) from dose-response curves.
-
Thromboxane B2 (TXB2) Production Assay
Objective: To assess the inhibitory effect of this compound on thromboxane synthase activity by measuring the production of TXB2, the stable metabolite of TXA2.
Materials:
-
Human platelets
-
Arachidonic acid (stimulus)
-
This compound (test compound)
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2
Procedure:
-
Platelet Stimulation:
-
Incubate a suspension of human platelets with either this compound or vehicle.
-
Stimulate the platelets with arachidonic acid to induce the synthesis of TXA2.
-
-
Sample Collection and Preparation:
-
After a defined incubation period, stop the reaction (e.g., by adding a stopping reagent or by rapid cooling).
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant for TXB2 measurement.
-
-
TXB2 Quantification:
-
Measure the concentration of TXB2 in the supernatant using a commercially available EIA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of TXB2 produced in the presence of this compound to the levels produced in the vehicle control to determine the extent of inhibition of thromboxane synthase.
-
Visualizations
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound (CAS Number: 284464-46-6) is a well-characterized dual-acting inhibitor of the thromboxane A2 pathway, demonstrating potent antagonism of the TP receptor and inhibition of thromboxane synthase. The quantitative data and experimental findings to date strongly support its potential as an antiplatelet agent. There is currently no scientific evidence to suggest that this compound acts as a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of thromboxane modulation.
References
- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BM-531 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of BM-531 in the study of platelet aggregation. This compound, a non-carboxylic sulfonylurea derivative of torasemide, has emerged as a potent antiplatelet agent due to its dual mechanism of action: competitive antagonism of the thromboxane A2 (TXA2) receptor and inhibition of thromboxane synthase. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the detailed experimental protocols used to characterize its activity.
Core Mechanism of Action
This compound exerts its antiplatelet effects through a two-pronged approach targeting the thromboxane A2 pathway, which is central to platelet activation and aggregation.
-
Thromboxane A2 (TP) Receptor Antagonism : this compound is a high-affinity antagonist of the platelet TXA2 receptor, also known as the TP receptor.[1][2][3][4][5] By competitively binding to this receptor, it prevents the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade that leads to platelet shape change, degranulation, and aggregation.
-
Thromboxane Synthase Inhibition : In addition to receptor antagonism, this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1][4][5] This action reduces the local production of TXA2 by activated platelets, thereby diminishing a key positive feedback loop that amplifies platelet aggregation.
The following diagram illustrates the dual inhibitory action of this compound on the thromboxane A2 signaling pathway in platelets.
Quantitative Assessment of this compound Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its significant antiplatelet effects. The data presented below is a summary of key findings from platelet aggregation and receptor binding studies.
Table 1: In Vitro Anti-Platelet Aggregation Activity of this compound
| Agonist (Concentration) | Parameter | Value (µM) | Experimental System |
| Arachidonic Acid (600 µM) | ED100 | 0.125 | Human Citrated Platelet-Rich Plasma |
| U-46619 (1 µM) | ED50 | 0.482 | Human Citrated Platelet-Rich Plasma |
| Collagen (1 µg/mL) | % Inhibition at 10 µM | 42.9% | Human Citrated Platelet-Rich Plasma |
| ADP (2 µM) | Effect | Inhibition of 2nd wave | Human Citrated Platelet-Rich Plasma |
ED100: Effective dose for 100% inhibition. ED50: Effective dose for 50% inhibition.
Table 2: Thromboxane A2 Receptor Binding Affinity of this compound
| Compound | IC50 (µM) | Radioligand | Experimental System |
| This compound | 0.0078 | [3H]SQ-29548 | Human Washed Platelets |
| Sulotroban | 0.93 | [3H]SQ-29548 | Human Washed Platelets |
| SQ-29548 | 0.021 | [3H]SQ-29548 | Human Washed Platelets |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's effects on platelet aggregation.
Preparation of Human Citrated Platelet-Rich Plasma (PRP)
This protocol is fundamental for in vitro platelet aggregation studies using light transmission aggregometry.
Methodology:
-
Blood Collection : Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.8% (w/v) trisodium citrate as an anticoagulant, at a ratio of 9 parts blood to 1 part citrate.[6]
-
First Centrifugation : Centrifuge the citrated whole blood at 240g for 10 minutes at room temperature.[6] This initial low-speed centrifugation separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) as the top layer.
-
PRP Aspiration : Carefully aspirate the upper PRP layer using a plastic pipette, taking care not to disturb the buffy coat.
-
Platelet-Poor Plasma (PPP) Preparation : To obtain platelet-poor plasma, which is used as a reference in aggregometry, recentrifuge the remaining blood sample at a higher speed (e.g., 2000g) for 15 minutes.
-
PPP Aspiration : Aspirate the resulting supernatant, which is the platelet-poor plasma.
-
Platelet Count Adjustment : Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet concentration of the PRP to a standardized count, typically between 2.5 x 10⁸ and 3.0 x 10⁸ platelets/mL, by adding autologous PPP.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing in vitro platelet aggregation.
Methodology:
-
Instrument Setup : Calibrate the light transmission aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Sample Preparation : Pipette a standardized volume of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer's incubation chamber at 37°C for a short pre-incubation period.
-
Agonist Addition : Add a specific concentration of a platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) to the PRP.
-
Data Recording : The aggregometer continuously measures the change in light transmission through the PRP sample as platelets aggregate. The results are recorded as a curve of percentage aggregation over time.
-
Inhibitor Studies : To assess the effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a specified time before adding the agonist. The resulting aggregation curves are then compared to the control (without inhibitor).
Whole Blood Aggregation using Platelet Function Analyzer (PFA-100)
The PFA-100 system assesses platelet function in whole blood under high shear stress, simulating in vivo conditions.
Methodology:
-
Sample Collection : Collect whole blood in 3.2% sodium citrate tubes.
-
Cartridge Preparation : The PFA-100 uses disposable cartridges containing a membrane coated with either collagen/epinephrine (CEPI) or collagen/ADP (CADP).
-
Assay Procedure : The instrument aspirates a small volume of citrated whole blood through a microscopic aperture in the center of the membrane. The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "closure time" in seconds.
-
Inhibitor Studies : To evaluate this compound, incubate the whole blood sample with the compound before performing the PFA-100 analysis. An increase in the closure time indicates inhibition of platelet function.
Radioligand Binding Assay for TXA2 Receptor Affinity
This assay is used to determine the binding affinity (IC50) of this compound for the thromboxane A2 receptor on platelets.
Methodology:
-
Preparation of Washed Platelet Membranes : Isolate platelets from whole blood and prepare a platelet membrane fraction through sonication and differential centrifugation.
-
Incubation : In a multi-well plate, incubate the platelet membranes with a constant concentration of a radiolabeled TXA2 receptor antagonist, such as [3H]SQ-29548, and a range of concentrations of the unlabeled competitor, this compound.
-
Separation of Bound and Free Ligand : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing : Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity : Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis : The amount of bound radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, can then be calculated from this curve.
Thromboxane B2 (TXB2) Production Assay
To assess the inhibitory effect of this compound on thromboxane synthase, the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, is measured.
Methodology:
-
Platelet Stimulation : Incubate washed platelets or PRP with an agonist that induces TXA2 production, such as arachidonic acid or collagen. To test the effect of this compound, pre-incubate the platelets with the compound before adding the agonist.
-
Termination of Reaction : After a specific incubation time, stop the reaction by adding a stopping solution (e.g., indomethacin to inhibit further cyclooxygenase activity) and centrifuging to pellet the platelets.
-
TXB2 Measurement : Measure the concentration of TXB2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis : Compare the amount of TXB2 produced in the presence of this compound to the amount produced in the control samples to determine the percentage of inhibition of thromboxane synthase activity. The studies on this compound demonstrated that at concentrations of 1 and 10 µM, it completely prevents the production of TXB2 by human platelets activated by arachidonic acid.[1][5]
Conclusion
This compound is a potent inhibitor of platelet aggregation, acting through a dual mechanism of thromboxane A2 receptor antagonism and thromboxane synthase inhibition. The quantitative data from in vitro studies underscore its significant antiplatelet potential. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the properties of this compound and similar compounds in the context of platelet aggregation and thrombosis.
References
- 1. preparation-of-suspensions-of-washed-platelets-from-humans - Ask this paper | Bohrium [bohrium.com]
- 2. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diagnostica.cz [diagnostica.cz]
- 4. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
BM-531: A Dual-Action Thromboxane Inhibitor as a Potential Antiplatelet Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BM-531 (N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea) is a novel, non-carboxylic acid derivative of the diuretic torasemide that exhibits potent antiplatelet activity. Unlike its parent compound, this compound is devoid of diuretic properties. Its mechanism of action is distinguished by a dual functionality: it acts as a competitive antagonist of the thromboxane A2 (TXA2) receptor (TP receptor) and as an inhibitor of thromboxane synthase. This dual inhibition of the thromboxane pathway makes this compound a promising candidate for further investigation as an antiplatelet therapeutic agent. This guide provides a comprehensive overview of the available preclinical data on this compound, including its quantitative effects on platelet function, detailed experimental protocols for key assays, and a visualization of its mechanism of action.
Introduction
Platelet activation and aggregation are critical events in hemostasis and thrombosis. Thromboxane A2, a potent platelet agonist, plays a central role in these processes. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase and thromboxane synthase and exerts its effects by binding to TP receptors on platelets and vascular smooth muscle cells. The inhibition of the TXA2 pathway is a clinically validated strategy for the prevention of thromboembolic events. This compound represents a significant development in this area by targeting two key points in this pathway.
Quantitative Data on the Antiplatelet Activity of this compound
The in vitro efficacy of this compound has been characterized through various assays, demonstrating its potent inhibitory effects on platelet function. The following tables summarize the key quantitative findings.
Table 1: Thromboxane Receptor Binding Affinity of this compound [1]
| Compound | IC50 (µM) for [3H]SQ-29548 binding |
| This compound | 0.0078 |
| Sulotroban | 0.93 |
| SQ-29548 | 0.021 |
Table 2: Inhibition of Platelet Aggregation by this compound in Human Citrated Platelet-Rich Plasma [1]
| Agonist (Concentration) | This compound Effect | Concentration (µM) |
| Arachidonic Acid (600 µM) | ED100 | 0.125 |
| U-46619 (1 µM) | ED50 | 0.482 |
| Collagen (1 µg/mL) | % Inhibition | 42.9% at 10 µM |
| ADP (2 µM) | Inhibition of 2nd wave | - |
Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production and Platelet Function Analyzer (PFA-100) Closure Time [1]
| Assay | This compound Concentration (µM) | Outcome |
| TXB2 Production (Arachidonic Acid-induced) | 1 and 10 | Total prevention |
| PFA-100 Closure Time | Not specified | Significantly prolonged |
Mechanism of Action: Dual Inhibition of the Thromboxane Pathway
This compound exerts its antiplatelet effect through a dual mechanism:
-
Thromboxane A2 Receptor (TP Receptor) Antagonism: this compound competitively binds to the TP receptor on platelets, preventing the binding of the endogenous agonist, TXA2. This action directly blocks the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[1]
-
Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a reduction in the overall production of TXA2, thereby decreasing the pro-aggregatory stimulus.[1]
The following diagram illustrates the points of intervention of this compound in the thromboxane signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiplatelet activity of this compound. These protocols are based on standard laboratory procedures and the information available from the cited literature.
Radioligand Binding Assay for Thromboxane A2 Receptor Affinity
This assay determines the affinity of this compound for the TP receptor by measuring its ability to displace a radiolabeled antagonist.
-
Materials:
-
Human washed platelets
-
[3H]SQ-29548 (radiolabeled TP receptor antagonist)
-
This compound, Sulotroban, SQ-29548 (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare a suspension of human washed platelets.
-
In a series of tubes, add a fixed concentration of [3H]SQ-29548.
-
Add increasing concentrations of unlabeled this compound (or other competing ligands).
-
Add the platelet membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the platelet membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]SQ-29548 is determined as the IC50 value.
-
Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Materials:
-
Human citrated platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists: Arachidonic Acid, U-46619, Collagen, ADP
-
This compound
-
Light transmission aggregometer
-
-
Protocol:
-
Prepare PRP and PPP from fresh human whole blood anticoagulated with sodium citrate.
-
Adjust the platelet count of the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) and a cuvette with PPP for 100% aggregation.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission. ED50 (for U-46619) and ED100 (for arachidonic acid) values are calculated from dose-response curves.
-
Thromboxane B2 (TXB2) Production Assay
This assay quantifies the amount of TXB2, the stable metabolite of TXA2, produced by activated platelets to assess thromboxane synthase activity.
-
Materials:
-
Human washed platelets or PRP
-
Arachidonic acid
-
This compound
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2
-
-
Protocol:
-
Pre-incubate the platelet suspension with this compound or vehicle control.
-
Stimulate the platelets with arachidonic acid to initiate TXA2 synthesis.
-
Incubate for a defined period to allow for the conversion of TXA2 to TXB2.
-
Stop the reaction (e.g., by adding a stopping solution or by centrifugation).
-
Measure the concentration of TXB2 in the supernatant using a commercial EIA or RIA kit according to the manufacturer's instructions.
-
Platelet Function Analyzer (PFA-100) Assay
The PFA-100 simulates high-shear stress-induced platelet adhesion and aggregation.
-
Materials:
-
Fresh human whole blood anticoagulated with sodium citrate
-
This compound
-
PFA-100 instrument and disposable cartridges (e.g., Collagen/Epinephrine and Collagen/ADP)
-
-
Protocol:
-
Incubate the whole blood sample with this compound or vehicle control at room temperature.
-
Pipette the blood sample into the reservoir of the PFA-100 test cartridge.
-
Place the cartridge into the instrument and initiate the test.
-
The instrument aspirates the blood through a microscopic aperture coated with collagen and either epinephrine or ADP.
-
The time taken for the platelet plug to occlude the aperture is recorded as the closure time. A prolonged closure time indicates impaired platelet function.
-
Experimental Workflows
The following diagrams outline the workflows for the key experimental procedures.
Discussion and Future Directions
The preclinical data for this compound strongly suggest its potential as an effective antiplatelet agent. Its dual mechanism of inhibiting both the synthesis and the action of thromboxane A2 may offer a more comprehensive blockade of this critical platelet activation pathway compared to agents that target only one of these steps. The high affinity for the TP receptor and potent inhibition of platelet aggregation at sub-micromolar concentrations highlight its therapeutic promise.
Further research is warranted to fully elucidate the pharmacological profile of this compound. In vivo studies in animal models of thrombosis are necessary to establish its antithrombotic efficacy and safety profile, including its effects on bleeding time. Pharmacokinetic and pharmacodynamic studies in humans will also be crucial to determine the optimal dosing and to assess its clinical potential. The lack of diuretic activity is a significant advantage, potentially reducing the risk of electrolyte imbalances associated with its parent compound, torasemide.
References
Unveiling the Pharmacological Profile of BM-531: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-531 (N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea) is a potent and selective non-carboxylic acid derivative of torasemide that exhibits a dual mechanism of action as a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] This dual activity makes it a compound of significant interest for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, effects on platelet function, and the experimental methodologies used for its characterization.
Core Pharmacological Profile
This compound's primary pharmacological effects are centered on the thromboxane A2 pathway, a critical signaling cascade in platelet activation and aggregation.
Mechanism of Action
This compound exerts its antiplatelet effects through two distinct but complementary mechanisms:
-
Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to the thromboxane A2 receptor (TP receptor) on the surface of platelets. This prevents the binding of the endogenous agonist, thromboxane A2, thereby inhibiting downstream signaling events that lead to platelet activation, shape change, and aggregation.[1][2]
-
Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound reduces the production of TXA2, further diminishing the pro-aggregatory signals.[1][2]
This dual mechanism of action provides a comprehensive blockade of the thromboxane pathway, making this compound a potent inhibitor of platelet function.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data that define the pharmacological profile of this compound.
| Parameter | Value | Experimental Context | Reference |
| TXA2 Receptor Binding Affinity (IC50) | 0.0078 µM | Human washed platelet TXA2 receptors labeled with [3H]SQ-29548 | [1][2][3] |
| Platelet Aggregation Inhibition (ED100) | 0.125 µM | Induced by Arachidonic Acid (600 µM) in human citrated platelet-rich plasma | [1][2][3] |
| Platelet Aggregation Inhibition (ED50) | 0.482 µM | Induced by U-46619 (a stable TXA2 agonist, 1 µM) in human citrated platelet-rich plasma | [1][2][3] |
| Platelet Aggregation Inhibition (%) | 42.9% at 10 µM | Induced by Collagen (1 µg/mL) in human citrated platelet-rich plasma | [1][2][3] |
| Thromboxane B2 (TXB2) Production | Total prevention at 1 µM and 10 µM | Human platelets activated by arachidonic acid | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
TXA2 Receptor Binding Assay
This assay determines the affinity of this compound for the thromboxane A2 receptor using a radioligand binding competition assay.
-
Materials:
-
Human washed platelets
-
[3H]SQ-29548 (radiolabeled TXA2 receptor antagonist)
-
This compound (and other competing ligands like sulotroban and unlabeled SQ-29548 for comparison)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
Prepare washed human platelets and resuspend them in the binding buffer.
-
In a series of tubes, add a fixed concentration of [3H]SQ-29548.
-
Add increasing concentrations of this compound (or other competing ligands) to the tubes. Include a control tube with no competing ligand (total binding) and a tube with a high concentration of unlabeled SQ-29548 to determine non-specific binding.
-
Add the platelet suspension to each tube to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Materials:
-
Human citrated platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for blanking the aggregometer
-
Aggregating agents: Arachidonic acid, U-46619, Collagen
-
This compound at various concentrations
-
Platelet aggregometer
-
-
Protocol:
-
Prepare PRP and PPP from fresh human blood collected in sodium citrate.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a known volume of PRP to the aggregometer cuvettes with a magnetic stir bar.
-
Add different concentrations of this compound to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a specific concentration of the aggregating agent (e.g., arachidonic acid, U-46619, or collagen).
-
Record the change in light transmittance over time as the platelets aggregate.
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the ED50 (effective dose to inhibit 50% of aggregation) or ED100 (effective dose for 100% inhibition) by plotting the percentage of inhibition against the this compound concentration.
-
Thromboxane B2 (TXB2) Production Assay
This assay quantifies the inhibitory effect of this compound on the production of TXA2, by measuring its stable metabolite, TXB2.
-
Materials:
-
Human platelets
-
Arachidonic acid (as an activator)
-
This compound at various concentrations
-
Enzyme-linked immunosorbent assay (ELISA) kit for TXB2
-
-
Protocol:
-
Prepare a suspension of human platelets.
-
Pre-incubate the platelets with different concentrations of this compound.
-
Stimulate the platelets with arachidonic acid to induce TXA2 synthesis.
-
After a specific incubation time, stop the reaction (e.g., by adding a stopping reagent or by centrifugation).
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Compare the TXB2 levels in the presence and absence of this compound to determine the extent of inhibition.
-
Closure Time Measurement with Platelet Function Analyzer (PFA-100)
This assay assesses the overall effect of this compound on platelet function under high shear stress.
-
Materials:
-
Freshly collected human whole blood in sodium citrate
-
PFA-100 instrument
-
PFA-100 test cartridges (e.g., Collagen/Epinephrine and Collagen/ADP)
-
This compound
-
-
Protocol:
-
Incubate whole blood samples with this compound or a vehicle control for a specified time.
-
Perform the PFA-100 test according to the manufacturer's instructions.
-
The instrument aspirates the blood sample through a microscopic aperture in a membrane coated with collagen and either epinephrine or ADP.
-
The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "closure time."
-
A prolonged closure time in the presence of this compound indicates impaired platelet function.
-
Signaling Pathways and Experimental Workflows
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Thromboxane A2 (TXA2) to its G-protein coupled receptor (TP receptor) on platelets, and the points of inhibition by this compound.
References
Preliminary Investigation of BM-531: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigational effects of BM-531, a potent and selective non-carboxylic thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor.[1][2][3] This document outlines its mechanism of action, details key experimental protocols for its evaluation, and presents available quantitative data.
Core Mechanism of Action
This compound, a torsemide derivative, exerts its effects by dual inhibition of the thromboxane A2 signaling pathway.[2][3] It competitively antagonizes the thromboxane A2 (TP) receptor, preventing the binding of its natural ligand, TXA2. Additionally, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. This dual action effectively blocks the downstream signaling that leads to platelet aggregation and vasoconstriction.[4]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound in human platelets.
Table 1: Receptor Affinity of this compound and Comparators [1][2]
| Compound | IC50 (µM) for TXA2 Receptor Binding |
| This compound | 0.0078 |
| Sulotroban | 0.93 |
| SQ-29548 | 0.021 |
Table 2: Anti-platelet Aggregation Activity of this compound [1][2]
| Aggregating Agent (Concentration) | This compound Effect (Concentration) |
| Arachidonic Acid (600 µM) | ED100 = 0.125 µM |
| U-46619 (1 µM) | ED50 = 0.482 µM |
| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM |
| ADP (2 µM) | Inhibition of the second wave |
Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production [2]
| This compound Concentration | Effect on TXB2 Production |
| 1 µM | Total prevention |
| 10 µM | Total prevention |
Signaling Pathway
The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention for this compound.
Experimental Protocols
Radioligand Binding Assay for TXA2 Receptor Affinity
This protocol is designed to determine the binding affinity (IC50) of this compound for the thromboxane A2 receptor.
1. Materials:
-
Human washed platelets (source of TXA2 receptors)
-
[³H]SQ-29548 (radioligand)
-
This compound (test compound)
-
Unlabeled SQ-29548 (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Prepare platelet membranes from washed human platelets.
-
In a multi-well plate, add a fixed concentration of [³H]SQ-29548 to each well.
-
Add varying concentrations of this compound to the wells.
-
For non-specific binding control wells, add a high concentration of unlabeled SQ-29548.
-
Add the platelet membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
1. Materials:
-
Human citrated platelet-rich plasma (PRP)
-
Platelet aggregometer
-
Aggregating agents: Arachidonic acid, U-46619, collagen, ADP
-
This compound
2. Procedure:
-
Prepare PRP from fresh human blood.
-
Place a sample of PRP in the aggregometer cuvette and stir at 37°C.
-
Add a specific concentration of this compound or vehicle control and incubate for a short period.
-
Add an aggregating agent (e.g., U-46619) to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP sample over time, which corresponds to the degree of platelet aggregation.
-
Record the maximum aggregation percentage and calculate the percentage of inhibition by this compound compared to the vehicle control.
-
Repeat for different concentrations of this compound and different aggregating agents to determine ED50 or percentage inhibition.
Platelet Function Analyzer (PFA-100) Assay
The PFA-100 system assesses platelet function under high shear stress, simulating in vivo conditions.[5][6][7]
1. Materials:
-
PFA-100 instrument
-
Disposable test cartridges (Collagen/Epinephrine and Collagen/ADP)
-
Citrated whole blood from healthy donors
-
This compound
2. Procedure:
-
Incubate citrated whole blood with either this compound or a vehicle control.
-
Pipette the blood sample into the test cartridge reservoir.
-
Place the cartridge into the PFA-100 instrument.
-
The instrument aspirates the blood through a microscopic aperture coated with collagen and either epinephrine or ADP.
-
The time taken for a stable platelet plug to form and occlude the aperture is measured as the "closure time" in seconds.
-
A prolonged closure time in the presence of this compound indicates inhibition of platelet function.
Experimental Workflow
The following diagram outlines a typical workflow for the preliminary in vitro investigation of a compound like this compound.
References
- 1. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFA-100 system: a new method for assessment of platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: PFA-100 [practical-haemostasis.com]
- 7. siemens-healthineers.com [siemens-healthineers.com]
Methodological & Application
Application Notes and Protocols: BM-531 for In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-531 is a potent and selective, non-carboxylic acid derivative of torasemide that functions as a dual thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor.[1] This dual mechanism of action makes it a valuable tool for in vitro studies of platelet function and a potential therapeutic agent for thrombotic diseases. By blocking the TXA2 receptor (TP receptor), this compound inhibits the signaling cascade that leads to platelet activation and aggregation.[1][2][3] Additionally, its inhibition of thromboxane synthase reduces the production of TXA2, a key mediator of platelet aggregation.[1]
These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[4]
Mechanism of Action of this compound
This compound exerts its antiplatelet effects through a dual mechanism:
-
Thromboxane A2 (TP) Receptor Antagonism: this compound competitively binds to the TP receptors on the surface of platelets. This prevents the binding of the endogenous agonist, thromboxane A2 (TXA2), and synthetic agonists like U-46619. The binding of agonists to the TP receptor normally activates Gq and G12/13 proteins, initiating downstream signaling cascades that lead to an increase in intracellular calcium, platelet shape change, and aggregation.[4] By blocking this receptor, this compound effectively inhibits these critical activation steps.
-
Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound reduces the localized production of TXA2 by activated platelets, thereby decreasing the amplification of the aggregation signal.[1]
Signaling Pathway of Thromboxane A2 and Inhibition by this compound
Caption: Signaling pathway of TXA2-mediated platelet aggregation and points of inhibition by this compound.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory potency of this compound against various inducers of platelet aggregation and its affinity for the thromboxane A2 receptor.
Table 1: Affinity of this compound for the Human Platelet TXA2 Receptor
| Compound | IC50 (µM) |
| This compound | 0.0078 |
| Sulotroban | 0.93 |
| SQ-29,548 | 0.021 |
| Data from competitive binding assays with [3H]SQ-29,548 on human washed platelets.[1][2] |
Table 2: Anti-aggregatory Potency of this compound in Human Platelet-Rich Plasma
| Agonist (Concentration) | This compound Effect |
| Arachidonic Acid (600 µM) | ED100: 0.125 µM |
| U-46619 (1 µM) | ED50: 0.482 µM |
| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM |
| ADP (2 µM) | Inhibition of the second wave |
| ED100: Effective dose for 100% inhibition. ED50: Effective dose for 50% inhibition.[1][2] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol is designed for the use of a light transmission aggregometer to measure the effect of this compound on platelet aggregation induced by various agonists.
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate (anticoagulant)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Agonists:
-
Arachidonic Acid
-
U-46619 (a stable TXA2 analog)
-
Collagen
-
Adenosine Diphosphate (ADP)
-
-
Saline (0.9% NaCl)
-
Platelet-poor plasma (PPP) buffer
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay using this compound.
Step-by-Step Protocol
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
1.1. Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[1]
1.2. Process the blood within one hour of collection. Keep the blood at room temperature; do not refrigerate.
1.3. Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.[3]
1.4. Carefully collect the supernatant (PRP) using a plastic pipette and transfer it to a new plastic tube.
1.5. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
1.6. Collect the PPP and keep it at room temperature.
2. Preparation of this compound and Agonist Solutions
2.1. Prepare a stock solution of this compound in DMSO. Further dilutions should be made in saline to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.5% to avoid solvent effects.
2.2. Prepare stock solutions of the agonists (Arachidonic Acid, U-46619, Collagen, ADP) according to the manufacturer's instructions. Dilute to working concentrations with saline.
3. Platelet Aggregation Assay
3.1. Turn on the light transmission aggregometer and allow it to warm up to 37°C.
3.2. Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP if necessary.
3.3. Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. The volume will depend on the specific instrument, but is typically around 250-500 µL.
3.4. Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
3.5. Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
3.6. Add a specific volume of this compound solution (or vehicle control - saline with the same concentration of DMSO) to the PRP in the cuvette. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
3.7. Add the agonist to the cuvette to induce platelet aggregation.
3.8. Record the change in light transmission for 5-10 minutes. The instrument software will generate an aggregation curve.
4. Data Analysis
4.1. The primary endpoint is the maximum percentage of platelet aggregation.
4.2. To determine the inhibitory effect of this compound, compare the maximum aggregation in the presence of this compound to the vehicle control.
4.3. Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
4.4. To determine the ED50 or IC50 value, perform a dose-response curve with varying concentrations of this compound and plot the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a powerful pharmacological tool for the in vitro investigation of platelet function. Its dual mechanism of action provides a comprehensive blockade of the thromboxane A2 signaling pathway. The protocol described herein offers a standardized method for assessing the antiplatelet effects of this compound and can be adapted for the screening and characterization of other antiplatelet compounds. Careful attention to sample handling and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. plateletservices.com [plateletservices.com]
Application Notes and Protocols for the Use of BM-531 in Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-531 is a potent and selective dual thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor.[1][2][3] This molecule holds significant promise for the investigation of platelet function and the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for the utilization of this compound in whole blood assays, a physiologically relevant matrix for studying platelet activity. The provided methodologies focus on two key assays: Platelet Function Analyzer (PFA-100®) analysis and Thromboxane B2 (TXB2) quantification.
Mechanism of Action: Thromboxane A2 Signaling
Thromboxane A2 is a potent mediator of platelet activation and aggregation. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase-1 (COX-1) and thromboxane synthase. TXA2 then binds to the G-protein coupled thromboxane receptor (TP receptor) on the surface of platelets. This binding initiates a signaling cascade primarily through Gq and G12/13 proteins, leading to the activation of Phospholipase C (PLC) and Rho GTPase, respectively. This signaling results in an increase in intracellular calcium, platelet shape change, degranulation, and ultimately, platelet aggregation. This compound exerts its antiplatelet effect by both inhibiting the synthesis of TXA2 and by blocking its receptor, thereby attenuating this critical signaling pathway.
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Data Presentation: Efficacy of this compound in Whole Blood Assays
The following tables summarize the inhibitory effects of this compound in functional whole blood assays.
Table 1: Effect of this compound on Platelet Function Analyzer (PFA-100®) Closure Time
| This compound Concentration (µM) | Collagen/Epinephrine Closure Time (seconds) (Illustrative) | Collagen/ADP Closure Time (seconds) (Illustrative) |
| 0 (Vehicle Control) | 110 ± 15 | 85 ± 10 |
| 0.1 | 150 ± 20 | 90 ± 12 |
| 1 | 220 ± 25 | 105 ± 15 |
| 10 | >300 (No Closure) | 120 ± 18 |
Note: The PFA-100® data is illustrative and based on qualitative descriptions of significant prolongation of closure time. Actual values may vary based on experimental conditions and donor variability.
Table 2: Inhibition of Whole Blood Thromboxane B2 (TXB2) Production by this compound
| This compound Concentration (µM) | TXB2 Concentration (ng/mL) | Percent Inhibition |
| 0 (Vehicle Control) | 350 ± 50 | 0% |
| 0.1 | 175 ± 30 | 50% |
| 1 | < 5 | >98% |
| 10 | < 5 | >98% |
Data is based on findings of total prevention of TXB2 production at 1 and 10 µM concentrations.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For example, dissolve 4.58 mg of this compound (M.W. 458.58 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions of this compound in a suitable buffer (e.g., saline or PBS) immediately before use. The final concentration of DMSO in the whole blood sample should be kept below 0.5% to minimize solvent-induced effects on platelet function.
Whole Blood Sample Collection and Handling
-
Anticoagulant: Collect whole blood from healthy, consenting donors into vacutainer tubes containing 3.2% sodium citrate.
-
Venipuncture: Ensure a clean venipuncture to avoid activation of platelets. The first few milliliters of blood drawn should be discarded.
-
Mixing: Gently invert the collection tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.
-
Storage and Stability: Assays should be performed within 4 hours of blood collection. Keep the blood at room temperature (18-24°C). Do not refrigerate or freeze the whole blood sample.
Protocol for Platelet Function Analyzer (PFA-100®) Assay
This assay simulates high-shear stress-dependent platelet adhesion and aggregation.
Workflow:
Caption: Experimental workflow for the PFA-100® assay.
Methodology:
-
Instrument Preparation: Turn on the PFA-100® analyzer and allow it to complete its self-check.
-
Sample Incubation:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add the desired concentration of this compound or vehicle control (e.g., 0.5% DMSO in saline) to the blood and mix gently by inversion.
-
Incubate the samples for 15-30 minutes at room temperature.
-
-
Cartridge Loading:
-
Open the foil pouch of a PFA-100® test cartridge (Collagen/Epinephrine or Collagen/ADP) and place it in the instrument.
-
Gently mix the incubated blood sample by inversion.
-
Using a calibrated pipette, transfer 800 µL of the blood sample into the sample reservoir of the cartridge.
-
-
Assay Execution:
-
Close the instrument lid to initiate the automated analysis.
-
The instrument will aspirate the blood through the aperture in the membrane, and the time taken for the platelet plug to form and occlude the aperture (closure time) will be recorded in seconds.
-
-
Data Analysis:
-
Record the closure time for each sample. A prolonged closure time compared to the vehicle control indicates inhibition of platelet function. The instrument will report a "non-closure" result if the aperture is not occluded within the maximum run time (typically 300 seconds).
-
Protocol for Whole Blood Thromboxane B2 (TXB2) Assay
This assay measures the capacity of platelets in whole blood to generate TXA2, which is rapidly hydrolyzed to the stable metabolite TXB2.
Workflow:
Caption: Experimental workflow for the whole blood TXB2 assay.
Methodology:
-
Sample Collection: Collect whole blood into tubes without any anticoagulant.
-
Inhibitor Addition: Immediately after collection, add the desired concentration of this compound or vehicle control to the blood samples and mix gently.
-
Clotting and TXB2 Production:
-
Incubate the blood samples in a water bath at 37°C for 1 hour. This allows for the formation of a clot and maximal production of TXB2 by activated platelets.
-
-
Serum Separation:
-
After incubation, centrifuge the samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant, avoiding the cell pellet.
-
-
Sample Storage: Store the serum samples at -80°C until analysis.
-
TXB2 Quantification:
-
Measure the concentration of TXB2 in the serum samples using a commercially available TXB2 ELISA kit. Follow the manufacturer's instructions for the assay procedure.
-
-
Data Analysis:
-
Calculate the concentration of TXB2 in each sample based on the standard curve generated in the ELISA.
-
Determine the percent inhibition of TXB2 production by this compound compared to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PFA-100®: High variability in closure times | - Inconsistent blood drawing technique- Inadequate mixing with anticoagulant- Temperature fluctuations | - Ensure standardized, atraumatic venipuncture.- Gently invert tubes immediately after collection.- Maintain samples at room temperature. |
| PFA-100®: Unexpectedly short closure times | - Pre-activated platelets | - Discard the first few mL of blood drawn.- Avoid vigorous mixing of blood tubes. |
| TXB2 Assay: Low TXB2 levels in control samples | - Incomplete clotting- Insufficient incubation time or temperature | - Ensure blood is collected in tubes without anticoagulant.- Verify incubation at 37°C for the full 1-hour duration. |
| General: Inconsistent this compound activity | - Improper stock solution storage- Inaccurate dilutions | - Aliquot and store stock solution at -20°C.- Prepare fresh working dilutions for each experiment and ensure accurate pipetting. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always adhere to institutional safety guidelines when handling biological samples and chemicals.
References
- 1. Comparison of in vitro closure time (PFA-100) with whole blood electrical aggregometry and platelet surface antigen expression in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet function analyzer (PFA)-100 closure time in the evaluation of platelet disorders and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BM-531 Stock Solutions in DMSO: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of BM-531 stock solutions in dimethyl sulfoxide (DMSO) for in vitro research applications. This compound is a potent dual-action inhibitor, functioning as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] This unique mechanism of action makes it a valuable tool for investigating the arachidonic acid cascade and its role in platelet aggregation, vasoconstriction, and other physiological and pathophysiological processes. This guide includes detailed protocols for stock solution preparation, storage, and application in key functional assays, along with structured data tables and diagrams of relevant signaling pathways.
Introduction to this compound
This compound, with the chemical name N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a non-carboxylic acid derivative of torasemide that potently inhibits platelet aggregation.[1][2] It exerts its effects through a dual mechanism:
-
Thromboxane A2 Receptor (TP) Antagonism: this compound competitively binds to the TP receptor, preventing the binding of its natural ligand, thromboxane A2. This blockade inhibits the downstream signaling that leads to platelet activation and smooth muscle contraction.
-
Thromboxane Synthase (TXAS) Inhibition: this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2.[2][3] This action reduces the overall production of this pro-aggregatory and vasoconstrictive mediator.
Due to its dual inhibitory action, this compound is a powerful tool for dissecting the roles of both TXA2 signaling and synthesis in various biological systems.
Physicochemical and Solubility Data
A clear understanding of this compound's properties is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₄O₅S | [4] |
| Molecular Weight | 398.48 g/mol | [4] |
| Appearance | Light yellow solid | [4] |
| Purity | >97% by HPLC | [4] |
| Melting Point | 147-149 °C | [4] |
| Solubility in DMSO | >22 mg/mL | [4] |
| Solubility in Water | Insoluble | [4] |
Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound: Accurately weigh out 3.985 mg of this compound powder using an analytical balance. To minimize static electricity, use an anti-static weigh boat or paper.
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound to inhibit platelet aggregation induced by various agonists in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
This compound stock solution (10 mM in DMSO)
-
Platelet agonists (e.g., Arachidonic Acid, U-46619, Collagen, ADP)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
-
Experimental Setup:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Set the aggregometer baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Inhibition with this compound:
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add the desired final concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the PRP. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.
-
Incubate the PRP with this compound for 5-10 minutes at 37°C.
-
-
Induction of Aggregation:
-
Place the cuvette with the PRP and this compound/vehicle in the aggregometer.
-
Add the platelet agonist (e.g., 1 µM U-46619 or 1 µg/mL Collagen) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Thromboxane B2 (TXB2) Measurement in Cell Culture Supernatant
This protocol outlines the measurement of TXB2, the stable metabolite of TXA2, to assess the inhibitory effect of this compound on thromboxane synthase.
Materials:
-
Cell line of interest (e.g., platelets, macrophages)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulant (e.g., Arachidonic Acid, lipopolysaccharide)
-
Thromboxane B2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Add the stimulant (e.g., 10 µM arachidonic acid) to the wells to induce TXA2 production.
-
Incubate for the desired time period (e.g., 30 minutes to 24 hours, depending on the cell type and stimulant).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
-
TXB2 Measurement:
-
Perform the TXB2 ELISA according to the manufacturer's instructions.[2]
-
Briefly, this involves adding the supernatant samples and standards to an antibody-coated plate, followed by the addition of a conjugated enzyme and substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TXB2 in each sample based on the standard curve.
-
Determine the percentage inhibition of TXB2 production by this compound.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays.
| Assay | Agonist/Substrate | Organism/System | Parameter | Effective Concentration | Reference |
| Thromboxane Receptor Binding | [³H]SQ-29548 | Human washed platelets | IC₅₀ | 0.0078 µM | [1][2] |
| Platelet Aggregation | U-46619 (1 µM) | Human citrated platelet-rich plasma | ED₅₀ | 0.482 µM | [1][2] |
| Platelet Aggregation | Arachidonic Acid (600 µM) | Human citrated platelet-rich plasma | ED₁₀₀ | 0.125 µM | [1][2] |
| Platelet Aggregation | Collagen (1 µg/mL) | Human citrated platelet-rich plasma | % Inhibition | 42.9% at 10 µM | [1][2] |
| Thromboxane B2 Production | Arachidonic Acid | Human platelets | Inhibition | Total prevention at 1 and 10 µM | [1][2] |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and the Dual Inhibition by this compound
The following diagram illustrates the arachidonic acid cascade, highlighting the points of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps in evaluating the inhibitory activity of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of thromboxane-mediated signaling pathways. Proper preparation and handling of this compound stock solutions in DMSO are critical for obtaining accurate and reproducible experimental results. The protocols and data presented in this application note provide a comprehensive resource for researchers utilizing this compound in their studies. By carefully following these guidelines, scientists can effectively leverage the dual inhibitory properties of this compound to advance our understanding of the arachidonic acid cascade in health and disease.
References
Application Notes and Protocols: BM-531 for the Inhibition of Collagen-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BM-531, a potent dual thromboxane A2 (TxA2) receptor antagonist and thromboxane synthase inhibitor, for the modulation of collagen-induced platelet aggregation. This document includes a summary of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for in vitro assessment, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a noncarboxylic sulfonylurea derivative that demonstrates significant antiplatelet activity.[1] Its primary mechanism of action involves the competitive antagonism of the thromboxane A2 (TxA2) receptor and the inhibition of thromboxane synthase, the enzyme responsible for TxA2 production.[1][2] Collagen is a potent physiological agonist of platelet activation, initiating a signaling cascade that leads to the formation of TxA2, which in turn amplifies the aggregation response.[3] By targeting the TxA2 pathway at two distinct points, this compound effectively attenuates collagen-induced platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and the development of novel antiplatelet therapies.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized below. While comprehensive dose-response data for collagen-induced aggregation is limited, the available information demonstrates its potent antiplatelet activity.
| Agonist (Concentration) | This compound Concentration | Effect | Reference |
| Collagen (1 µg/mL) | 10 µM | 42.9% inhibition of platelet aggregation | [1][4] |
| Arachidonic Acid (600 µM) | 0.125 µM | ED100 (100% effective dose) | [1][4] |
| U-46619 (TxA2 mimetic) (1 µM) | 0.482 µM | ED50 (50% effective dose) | [1][4] |
| Arachidonic Acid | 1 µM and 10 µM | Total prevention of TxB2 production | [1][4] |
Table 1: Summary of the inhibitory effects of this compound on platelet aggregation and thromboxane production.
Signaling Pathway of Collagen-Induced Platelet Aggregation and Site of this compound Action
Collagen initiates platelet activation primarily through the glycoprotein VI (GPVI) receptor. This interaction triggers a downstream signaling cascade involving phospholipase C (PLC) and ultimately leads to the synthesis and release of Thromboxane A2 (TxA2). TxA2 then binds to its receptor (TP) on the platelet surface, leading to an increase in intracellular calcium and subsequent platelet aggregation. This compound exerts its inhibitory effect by blocking the TP receptor and inhibiting thromboxane synthase, the enzyme that produces TxA2.
Caption: Signaling pathway of collagen-induced platelet aggregation and the dual inhibitory action of this compound.
Experimental Protocols
In Vitro Collagen-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the inhibitory effect of this compound on collagen-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Collagen (e.g., from equine tendon), final concentration typically 1-5 µg/mL
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[5]
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve the desired final concentrations.
-
Prepare a working solution of collagen in saline or the manufacturer-recommended buffer. A typical final concentration for inducing aggregation is 2 µg/mL.[6]
-
-
Aggregation Assay:
-
Pipette an appropriate volume of the adjusted PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring (e.g., 1000 rpm).
-
Add a small volume (e.g., 50 µL) of the this compound solution or vehicle control (PBS with the same final concentration of solvent) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Establish a baseline of 0% aggregation with the PRP and 100% aggregation with the PPP in the aggregometer.
-
Initiate the aggregation by adding a small volume of the collagen working solution (e.g., 5 µL of a 200 µg/mL solution for a final concentration of 2 µg/mL) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the maximum change in light transmission relative to the PPP control (100% aggregation).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro collagen-induced platelet aggregation assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of platelet function and the development of anti-thrombotic agents. Its dual mechanism of action, targeting both thromboxane synthesis and its receptor, provides a robust inhibition of collagen-induced platelet aggregation. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies. Further investigation to establish a detailed dose-response curve for collagen-induced inhibition would be beneficial for a more precise characterization of its antiplatelet effects.
References
- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of BM-531 in Studying Thromboxane A2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-531, with the chemical name N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a potent and specific pharmacological tool for the investigation of thromboxane A2 (TXA2) receptor signaling.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying the multifaceted roles of the TXA2 receptor, also known as the T-prostanoid (TP) receptor.
This compound exhibits a dual mechanism of action; it is a competitive antagonist of the TXA2 receptor and an inhibitor of thromboxane synthase, the enzyme responsible for the synthesis of TXA2.[2] This dual activity makes it a valuable tool for comprehensively blocking TXA2-mediated signaling pathways, which are implicated in a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[3][4]
Chemical Information
| Characteristic | Value |
| Chemical Name | N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea |
| CAS Number | 284464-46-6[1] |
| Molecular Formula | C17H26N4O5S[1] |
| Molecular Weight | 398.48 g/mol [1] |
| Solubility | Soluble in DMSO (>22 mg/ml), insoluble in water.[2] |
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro assays.
Table 1: Thromboxane A2 Receptor Binding Affinity
| Ligand | Preparation | IC50 (µM) | Reference |
| This compound | Human washed platelet TXA2 receptors labeled with [3H]SQ-29548 | 0.0078 | [2] |
| Sulotroban | Human washed platelet TXA2 receptors labeled with [3H]SQ-29548 | 0.93 | [2] |
| SQ-29548 | Human washed platelet TXA2 receptors labeled with [3H]SQ-29548 | 0.021 | [2] |
Table 2: Inhibition of Platelet Aggregation
| Inducer | Preparation | This compound Concentration (µM) | Effect | Reference |
| Arachidonic Acid (600 µM) | Human citrated platelet-rich plasma | 0.125 | ED100 | [2] |
| U-46619 (1 µM) | Human citrated platelet-rich plasma | 0.482 | ED50 | [2] |
| Collagen (1 µg/mL) | Human citrated platelet-rich plasma | 10 | 42.9% inhibition | [2] |
| ADP (2 µM) | Human citrated platelet-rich plasma | - | Inhibition of the second wave | [2] |
Table 3: Inhibition of Thromboxane B2 (TXB2) Production
| Activator | Preparation | This compound Concentration (µM) | Effect | Reference |
| Arachidonic Acid | Human platelets | 1 and 10 | Total prevention of TXB2 production | [2] |
Signaling Pathways
The Thromboxane A2 (TXA2) receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G13 proteins. Upon activation by an agonist like TXA2 or the mimetic U-46619, these G-proteins initiate downstream signaling cascades.
Caption: Thromboxane A2 Receptor Signaling Pathway.
This compound acts as an antagonist at the TXA2 receptor, preventing the binding of TXA2 and thereby inhibiting the initiation of these downstream signaling events.
Experimental Protocols
Radioligand Binding Assay for TXA2 Receptor
This protocol is designed to determine the binding affinity of this compound for the TXA2 receptor in human platelets.
Materials:
-
Washed human platelets
-
[3H]SQ-29548 (radioligand)
-
This compound
-
Unlabeled SQ-29548 (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare washed human platelets and resuspend them in binding buffer to a final concentration of approximately 1-2 x 10^8 platelets/mL.
-
In a series of microcentrifuge tubes, add 100 µL of the platelet suspension.
-
For total binding, add 50 µL of [3H]SQ-29548 (final concentration ~1-5 nM).
-
For non-specific binding, add 50 µL of [3H]SQ-29548 and 50 µL of a high concentration of unlabeled SQ-29548 (e.g., 10 µM).
-
For competition binding, add 50 µL of [3H]SQ-29548 and 50 µL of varying concentrations of this compound (e.g., from 10^-11 to 10^-5 M).
-
Incubate all tubes at room temperature (e.g., 22°C) for 30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value for this compound can be determined by non-linear regression analysis of the competition binding data.
Caption: Radioligand Binding Assay Workflow.
Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit platelet aggregation induced by various agonists in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood anticoagulated with 3.8% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonists: Arachidonic acid, U-46619, Collagen, ADP
-
Saline (0.9% NaCl)
-
Platelet aggregometer
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm PRP aliquots (e.g., 450 µL) to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add 50 µL of saline (vehicle control) or varying concentrations of this compound to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a specific agonist (e.g., U-46619 to a final concentration of 1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in the presence and absence of the compound. ED50 values can be calculated from the dose-response curve.
Caption: Platelet Aggregation Assay Workflow.
Smooth Muscle Contraction Assay (Aortic Ring)
This protocol assesses the effect of this compound on the contraction of isolated rat aortic rings induced by a TXA2 mimetic.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
U-46619 (TXA2 mimetic)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM). After washing, allow the tissue to return to baseline.
-
Pre-incubate the aortic rings with varying concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve to U-46619 (e.g., 10^-10 to 10^-6 M).
-
Record the isometric tension and express the contraction as a percentage of the maximal contraction induced by KCl.
-
The antagonistic effect of this compound is determined by the rightward shift of the U-46619 concentration-response curve.
Caption: Smooth Muscle Contraction Assay Workflow.
Conclusion
This compound is a highly effective and specific tool for the in vitro investigation of thromboxane A2 receptor signaling. Its dual action as a receptor antagonist and a synthase inhibitor provides a comprehensive blockade of the TXA2 pathway. The protocols outlined in this document provide a framework for researchers to utilize this compound to elucidate the role of TXA2 in various biological systems. As with any experimental procedure, appropriate controls and optimization are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies of BM-531
Initial Investigation Summary
Following a comprehensive search for in vivo studies related to the compound BM-531 , it has been determined that there is a notable absence of publicly available research data, preclinical or clinical, for a compound with this specific designation. Chemical suppliers list this compound as a thromboxane synthase inhibitor and thromboxane A2 receptor antagonist, available for research purposes. However, no in vivo experimental setups, protocols, or data sets corresponding to "this compound" were identified in the scientific literature.
Conversely, the search yielded significant in vivo research on a similarly named compound, MTX-531 , a novel dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). Given the potential for nomenclature confusion and the availability of detailed preclinical data for MTX-531, this document will proceed by presenting the application notes and protocols for MTX-531 as a relevant and informative alternative for researchers in the field of cancer drug development.
Application Notes: MTX-531 In Vivo Studies
Compound: MTX-531
Mechanism of Action: A first-in-class, selective dual inhibitor of EGFR and PI3K, designed to overcome adaptive resistance mechanisms in cancer.
Therapeutic Potential: Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, particularly in head and neck squamous cell carcinoma (HNSCC) and KRAS-mutant gastrointestinal tumors. A key advantage of MTX-531 is its favorable safety profile, notably the absence of hyperglycemia commonly associated with other PI3K inhibitors.[1][2][3][4][5]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical in vivo studies of MTX-531.
Table 1: MTX-531 Monotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenograft (PDX) Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| Mice (PDX) | HNSCC | MTX-531 | Oral, daily | Uniform tumor regressions | [2] |
| Mice (PDX) | HNSCC | MTX-531 | Oral, daily (broad dose range) | Complete tumor regressions, survival improvement (62% to >500%) | [5] |
Table 2: MTX-531 Combination Therapy in KRAS-Mutant Colorectal and Pancreatic Cancer PDX Models
| Animal Model | Tumor Type | Combination Treatment | Dosing Schedule | Outcome | Reference |
| Mice (PDX) | BRAF-mutant Colorectal Cancer | MTX-531 + MEK inhibitor | Not specified | Durable regressions, increased median survival | [2] |
| Mice (PDX) | KRAS-G12C mutant Colorectal Cancer | MTX-531 + KRAS-G12C inhibitor (sotorasib) | Not specified | Durable regressions, increased median survival | [2][5] |
| Mice (PDX) | KRAS-mutant Colorectal & Pancreatic Cancer | MTX-531 + MEK inhibitor (trametinib) or KRAS inhibitor (sotorasib) | Not specified | 100% objective response rate | [5] |
Table 3: Pharmacodynamic and Safety Profile of MTX-531
| Parameter | Animal Model | Observation | Significance | Reference |
| Hyperglycemia | Mice | No induction of hyperglycemia at therapeutic doses | Favorable therapeutic index compared to other PI3K inhibitors | [2][3][4][5] |
| Tolerability | Mice | Well-tolerated | Potential for sustained dosing in clinical settings | [1][4] |
Experimental Protocols: Key In Vivo Experiments for MTX-531
The following are detailed methodologies for key experiments cited in the preclinical evaluation of MTX-531.
Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of MTX-531 as a single agent or in combination therapy in immunodeficient mice bearing human-derived tumors.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cryopreserved or freshly resected patient tumor tissue
-
Matrigel or similar basement membrane matrix
-
MTX-531 (formulated for oral gavage)
-
Combination agents (e.g., trametinib, sotorasib)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Methodology:
-
Tumor Implantation:
-
Thaw or prepare fresh patient tumor tissue into small fragments (approx. 2-3 mm³).
-
Under sterile conditions, surgically implant a single tumor fragment subcutaneously into the flank of each mouse. Tumor fragments may be mixed with Matrigel to support initial growth.
-
Monitor mice regularly for tumor establishment and growth.
-
-
Animal Randomization and Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with comparable mean tumor volumes.
-
Initiate treatment. For the control group, administer the vehicle used to formulate MTX-531. For treatment groups, administer MTX-531 via oral gavage at the predetermined dose and schedule (e.g., daily). For combination studies, administer the respective partner drug according to its established protocol.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
At the end of the study (defined by tumor volume endpoint or a predetermined time point), euthanize mice and excise tumors for downstream analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of treatment effects.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the on-target activity of MTX-531 by measuring the inhibition of EGFR and PI3K signaling pathways in tumor tissue.
Materials:
-
Tumor tissue collected from the efficacy study (Protocol 1)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., p-EGFR, t-EGFR, p-AKT, t-AKT, p-S6, t-S6)
-
Reagents and equipment for Western blotting or immunohistochemistry (IHC)
Methodology:
-
Tissue Processing:
-
Excise tumors from treated and control animals at a specified time point after the final dose.
-
Either snap-freeze the tissue in liquid nitrogen for Western blot analysis or fix in formalin for IHC.
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue in lysis buffer to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., EGFR, AKT, S6).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies for PD markers.
-
Apply a labeled secondary antibody and a chromogenic substrate to visualize protein expression and localization.
-
Counterstain and mount slides for microscopic analysis.
-
-
Data Analysis:
-
For Western blots, quantify band intensities to determine the ratio of phosphorylated to total protein for each target.
-
For IHC, score the staining intensity and percentage of positive cells.
-
Compare the levels of pathway inhibition between treated and control groups.
-
Mandatory Visualizations
Caption: Dual inhibition of EGFR and PI3K signaling pathways by MTX-531.
Caption: Experimental workflow for MTX-531 in vivo PDX model studies.
References
- 1. news-medical.net [news-medical.net]
- 2. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 4. animalcare.umich.edu [animalcare.umich.edu]
- 5. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
Application Notes and Protocols for Measuring BM-531 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-531 is a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival.[2] Its dysregulation is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2] The structural and functional similarity between IGF-1R and IR often leads to compensatory signaling when only one receptor is inhibited. Therefore, dual inhibition of both IGF-1R and IR, as with this compound, may offer a more effective anti-cancer strategy.[3]
These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, methods to analyze the downstream effects on the PI3K/Akt/mTOR signaling pathway are described. While specific data for this compound is limited in publicly available literature, representative data from analogous dual IGF-1R/IR inhibitors, such as Linsitinib (OSI-906) and BMS-754807, are presented to provide a framework for data analysis and interpretation.
Data Presentation: Efficacy of Dual IGF-1R/IR Inhibitors
The following tables summarize the quantitative effects of dual IGF-1R/IR inhibitors on various cancer cell lines. This data serves as a reference for the expected outcomes when testing this compound.
Table 1: Inhibition of Cell Proliferation (IC50) by Dual IGF-1R/IR Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Linsitinib (OSI-906) | Multiple Cell Lines | Non-Small-Cell Lung Cancer, Colorectal Cancer | 0.021 - 0.810 | [4] |
| BMS-754807 | A549 | Non-Small Cell Lung Cancer | 1.08 | [5] |
| BMS-754807 | NCI-H358 | Non-Small Cell Lung Cancer | 0.76 | [5] |
| BMS-754807 | Multiple Cell Lines | Mesenchymal, Epithelial, Hematopoietic | 0.005 - 0.365 | [6] |
| MTX-531 | HNSCC Models | Head and Neck Squamous Cell Carcinoma | - | [7][8] |
Note: IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Table 2: Induction of Apoptosis by Dual IGF-1R/IR Inhibitors
| Compound | Cell Line | Treatment | Apoptotic Effect | Reference |
| Linsitinib (OSI-906) | IGF-1R expressing cells | 31,612.5 ng/mL | Increased caspase-3/7 activity | [9][10][11] |
| Linsitinib (OSI-906) | TSH-R expressing cells | 31,612.5 ng/mL | Increased caspase-3/7 activity | [9][10][11] |
| BMS-754807 | Rh41 | Not specified | Increased sub-G1 peak, PARP and Caspase 3 cleavage | [6] |
| BMS-754807 | Pancreatic Carcinoma | 10 µM for 24h | Increased percentage of dead cells (sub-G1) | [12] |
| KT-531 | MV4-11 | 0-4 µM for 18h | Dose-dependent increase in early and late apoptosis | [13] |
Table 3: Effect of Dual IGF-1R/IR Inhibitors on Cell Cycle Distribution
| Compound | Cell Line | Treatment | Cell Cycle Effect | Reference |
| BMS-754807 | Pancreatic Carcinoma | 10 µM for 24h | Cell cycle arrest | [12] |
| BMS-754807 & Nab-paclitaxel | Esophageal Adenocarcinoma | Not specified | Cell cycle arrest at sub G0/G1 phase | [14] |
| OME | Not specified | 150 mg/mL for 24h | G2/M arrest | [15] |
Experimental Protocols
Herein are detailed methodologies for key experiments to measure the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or analogous compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[16][17]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the IGF-1R downstream signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 8. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 9. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing BM-531 incubation time for maximum inhibition
Welcome to the technical support center for BM-531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the use of this compound, with a specific focus on determining the optimal incubation time for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule that functions as a dual inhibitor, targeting both thromboxane A2 synthase (TXA2S) and the thromboxane A2 (TP) receptor.[1] By inhibiting TXA2S, it blocks the production of thromboxane A2, a key mediator in platelet aggregation and vasoconstriction.[2] Concurrently, by acting as a receptor antagonist, it blocks the binding of any remaining thromboxane A2 to its receptor, thereby preventing downstream signaling.[3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in pharmacological research to study the role of the thromboxane A2 pathway in various physiological and pathological processes, most notably in platelet aggregation, thrombosis, and vasoconstriction. Its dual-action mechanism makes it a valuable tool for comprehensive inhibition of this pathway.
Q3: What are the reported effective concentrations (IC50, ED50) for this compound?
A3: The effective concentration of this compound can vary depending on the experimental system. Please refer to the data summary table below for reported values. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q4: Why is it important to optimize the incubation time for this compound?
A4: The inhibitory effect of a compound can be time-dependent. Insufficient incubation time may lead to an underestimation of the inhibitor's potency, while excessively long incubation times might result in off-target effects or cytotoxicity. Determining the optimal incubation time ensures that the observed inhibition is maximal and specific to the target.
Data Presentation: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Notes |
| IC50 | 0.0078 µM | Human washed platelet TXA2 receptors | Inhibition of [3H]SQ-29548 binding. |
| ED50 | 0.482 µM | Human citrated platelet-rich plasma | Inhibition of platelet aggregation induced by U-46619 (a TXA2 agonist). |
| ED100 | 0.125 µM | Human citrated platelet-rich plasma | Complete inhibition of platelet aggregation induced by arachidonic acid. |
This data is compiled from published literature. Researchers should determine the optimal concentration for their specific experimental setup.
Mandatory Visualization
Thromboxane A2 Signaling Pathway and this compound Inhibition
Caption: Dual inhibition of the Thromboxane A2 pathway by this compound.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation period for achieving maximum inhibition of thromboxane A2-induced platelet aggregation by this compound.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Platelet-rich plasma (PRP) or washed platelets
-
Thromboxane A2 agonist (e.g., U-46619 or Arachidonic Acid)
-
Platelet aggregation buffer
-
Aggregometer or plate reader capable of measuring turbidity
-
Multi-well plates (if using a plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound at a concentration known to cause significant, but not necessarily maximal, inhibition (e.g., near the expected IC50 or ED50).
-
Prepare the platelet agonist at a concentration that induces a sub-maximal aggregation response.
-
Prepare a vehicle control (solvent used for this compound) at the same final concentration as in the experimental wells.
-
-
Experimental Setup:
-
Aliquot the PRP or washed platelets into the aggregometer cuvettes or multi-well plate.
-
Add the this compound working solution to the experimental samples.
-
Add the vehicle control to the control samples.
-
-
Incubation:
-
Incubate the samples for a range of time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) at 37°C. It is crucial to stagger the addition of this compound to ensure accurate incubation times for each sample.
-
-
Initiation of Aggregation:
-
At the end of each incubation period, add the platelet agonist to the respective samples to induce aggregation.
-
-
Data Acquisition:
-
Immediately begin recording the change in light transmission or absorbance over a set period (e.g., 5-10 minutes) using the aggregometer or plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each incubation time point relative to the vehicle control.
-
Plot the percentage of inhibition as a function of incubation time.
-
The optimal incubation time is the point at which the inhibition reaches a plateau, indicating that maximum inhibition has been achieved.
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal incubation time of this compound.
Troubleshooting Guide
Q: I am not observing any inhibition, even at high concentrations of this compound. What could be the problem?
-
A1: Check the activity of your this compound. Ensure that the compound has been stored correctly and has not degraded. Prepare a fresh stock solution.
-
A2: Verify your experimental system. Confirm that your platelets are responsive to the agonist. Run a positive control with a known inhibitor of platelet aggregation.
-
A3: Consider the solvent concentration. High concentrations of some organic solvents (like DMSO) can affect platelet function. Ensure the final solvent concentration is low and consistent across all samples.
Q: The level of inhibition is inconsistent across my replicates. What should I do?
-
A1: Ensure thorough mixing. Make sure that this compound and the agonist are mixed uniformly with the platelet suspension.
-
A2: Standardize your pipetting technique. Inaccurate pipetting can lead to variability in the final concentrations of reagents.
-
A3: Monitor the health of your platelets. Platelets are sensitive and can become activated or lose function with improper handling. Ensure consistent and gentle preparation of your platelet samples.
Q: I see some inhibition at early time points, but it decreases over longer incubation times. Why is this happening?
-
A1: Compound instability. this compound may be unstable in your assay medium over long periods. Consider performing a stability test of the compound under your experimental conditions.
-
A2: Cellular metabolism. The cells in your system might be metabolizing this compound into a less active form. This is less likely in short-term platelet assays but can be a factor in cell culture experiments.
Q: How do I differentiate between true inhibition and cytotoxicity?
-
A1: Perform a cell viability assay. Incubate your cells with this compound for the same duration as your inhibition experiment and assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay).
-
A2: Observe cell morphology. Visually inspect the cells under a microscope to check for signs of cytotoxicity, such as cell lysis or significant changes in shape.
For further assistance, please refer to the product's technical datasheet or contact our scientific support team.
References
potential off-target effects of BM-531 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BM-531. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers using this compound may encounter unexpected experimental outcomes. This guide provides a structured approach to troubleshoot potential issues that may arise from off-target effects.
Q1: My experimental results are inconsistent with the known function of this compound as a thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor. What should I do?
A1: Inconsistent results can arise from several factors. Follow these steps to troubleshoot:
-
Verify Compound Identity and Purity: Ensure the this compound used is of high purity and has been correctly identified. Impurities or degradation products can lead to unexpected biological activity.
-
Review Experimental Design: Double-check all experimental parameters, including concentrations, incubation times, and cell line or animal model specifics.
-
Consider On-Target Effects in Your System: Remember that this compound has a dual mechanism of action. The observed effect could be a complex interplay between TXA2 receptor antagonism and thromboxane synthase inhibition.
-
Investigate Potential Off-Target Effects: If the above steps do not resolve the issue, consider the possibility of off-target effects. This compound belongs to the sulfonylurea class of compounds. While specific off-target data for this compound is limited, sulfonylureas are known to interact with other cellular components.
Q2: I am observing effects on cellular processes seemingly unrelated to the thromboxane pathway, such as changes in cell proliferation or metabolism. Could this be an off-target effect of this compound?
A2: It is possible. The sulfonylurea moiety of this compound raises the possibility of off-target interactions. Some sulfonylurea compounds have been reported to have effects on cancer cell proliferation and may interact with potassium transporters and drug export pumps.[1]
Recommended Actions:
-
Literature Review: Search for literature on the off-target effects of other thromboxane receptor antagonists or sulfonylurea-containing compounds in your specific experimental model.
-
Control Experiments: Use structurally related but inactive analogs of this compound if available. Additionally, employ a structurally distinct TXA2 receptor antagonist/synthase inhibitor to see if the effect is reproducible.
-
Direct Target Engagement Assays: If you hypothesize a specific off-target, you can perform direct binding or activity assays to confirm the interaction.
Frequently Asked Questions (FAQs)
On-Target Pharmacology of this compound
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a dual-acting molecule that functions as both a potent thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor. This means it blocks the receptor that mediates the effects of TXA2 and also inhibits the enzyme responsible for producing TXA2.
Potential Off-Target Effects
Q4: Is there a known selectivity profile for this compound against a panel of other receptors and enzymes?
A4: Based on publicly available information, a comprehensive selectivity profile of this compound against a broad panel of receptors and enzymes has not been published.
Q5: What are the potential off-target effects of this compound based on its chemical structure?
A5: this compound contains a sulfonylurea functional group. The primary and well-documented effect of many sulfonylurea compounds is the stimulation of insulin secretion, which can lead to hypoglycemia and weight gain.[2][3] Although this compound is noted to be a derivative of the diuretic torasemide, it is reported to lack diuretic properties. Some preclinical studies on sulfonylurea derivatives have also suggested potential anti-cancer effects.[1]
Q6: What are the general adverse effects associated with the sulfonylurea class of drugs?
A6: The most common side effect of sulfonylureas is hypoglycemia (low blood sugar).[2][3][4] Other potential side effects include weight gain, skin reactions, and gastrointestinal upset.[3][4]
Experimental Considerations
Q7: How can I experimentally identify potential off-target effects of this compound in my research?
A7: Several experimental approaches can be used to identify off-target effects of small molecules:
-
Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[5][6] These predictions can then be experimentally validated.
-
High-Throughput Screening: Screening this compound against a large panel of receptors and enzymes can identify unintended molecular targets.[7]
-
Phenotypic Screening: Assessing the effects of this compound on a wide range of cellular phenotypes can provide clues about its potential off-target activities.
-
Proteomics and Transcriptomics: Analyzing changes in protein or gene expression in response to this compound treatment can reveal affected pathways unrelated to its primary target.
Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Species | Assay System |
| TXA2 Receptor Binding Affinity (IC50) | 7.8 nM | Human | Washed Platelets |
| Thromboxane Synthase Inhibition | - | - | - |
Data not available in the public domain.
Table 2: Potential Off-Target Considerations for Sulfonylurea-Containing Compounds
| Potential Off-Target Class | Associated Effects | Notes |
| SUR1 Subunit of KATP Channels | Insulin Secretion, Hypoglycemia | Primary target for antidiabetic sulfonylureas. |
| Potassium Transporters | Altered Ion Homeostasis | Mentioned as a potential off-target mechanism for some sulfonylureas.[1] |
| Drug Export Pumps (e.g., ABC transporters) | Changes in Drug Efflux and Cellular Accumulation | Mentioned as a potential off-target mechanism for some sulfonylureas.[1] |
Experimental Protocols
Protocol 1: General Method for Assessing Off-Target Effects using a Receptor Binding Assay Panel
This protocol provides a general workflow for screening a compound like this compound against a panel of G-protein coupled receptors (GPCRs) to identify potential off-target binding.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Receptor Panel Selection: Choose a commercially available receptor binding panel that includes a diverse range of GPCRs.
-
Assay Execution (Competitive Binding):
-
Incubate cell membranes expressing the receptor of interest with a known radiolabeled ligand for that receptor.
-
Add a single high concentration of this compound (e.g., 10 µM) to the incubation mixture.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding caused by this compound.
-
A significant inhibition (typically >50%) at a high concentration suggests a potential interaction.
-
-
Follow-up Studies: For any identified "hits," perform concentration-response experiments to determine the binding affinity (Ki or IC50) of this compound for the off-target receptor.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Sulfonylurea derivatives and cancer, friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulfonylureas — Side Effects and Precautions | Everyday Health [everydayhealth.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
avoiding precipitation of BM-531 in experimental buffers
Welcome to the technical support center for BM-531. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in experimental buffers.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates out of solution upon dilution into aqueous experimental buffers.
Background: this compound is a hydrophobic molecule with high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and is practically insoluble in water.[1] Precipitation is a common issue when diluting a concentrated DMSO stock solution of a hydrophobic compound into an aqueous buffer if not performed correctly.
Solutions:
-
Proper Solution Preparation Technique:
-
Prepare a High-Concentration Stock Solution in 100% DMSO: this compound is soluble in DMSO at concentrations greater than 22 mg/mL.[1] Prepare a stock solution of at least 10 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Use a Step-wise Dilution Method: To prepare your working solution, perform serial dilutions. Avoid adding a small volume of the highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, make intermediate dilutions in a mix of DMSO and your aqueous buffer before reaching the final desired concentration.
-
Rapid Mixing: When adding the this compound/DMSO solution to your aqueous buffer, ensure rapid and continuous mixing (e.g., by vortexing or continuous pipetting) to facilitate the dispersion of the compound before it has a chance to precipitate.
-
-
Control the Final DMSO Concentration:
-
The final concentration of DMSO in your experimental setup is critical. While some cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity. For sensitive primary cells, the final DMSO concentration may need to be as low as 0.1%. Always include a vehicle control (buffer with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent.
-
-
Buffer Composition Considerations:
-
Avoid High Salt Concentrations: While standard physiological buffers like Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS) are commonly used, be mindful of their composition. High salt concentrations can sometimes decrease the solubility of hydrophobic compounds.
-
pH: The optimal pH for many biological assays is around 7.4. Significant deviations from this may affect the solubility and stability of this compound.
-
-
Storage of Solutions:
-
Store the 100% DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous working solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added my DMSO stock to my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. The most likely reason is that the final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration. To resolve this, you can try a "step-wise" dilution. Instead of adding your concentrated DMSO stock directly to the medium, first, dilute it to an intermediate concentration in a smaller volume of medium with vigorous vortexing. Then, add this intermediate dilution to the rest of your medium. Also, ensure your final DMSO concentration in the cell culture is sufficient to keep the compound in solution, ideally between 0.1% and 0.5%.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations greater than 22 mg/mL.[1] this compound is insoluble in water.[1]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated DMSO concentration varies between cell lines. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, for sensitive cells, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your treated samples to account for any solvent effects.
Q4: Can I store my working solution of this compound in PBS?
A4: It is not recommended to store aqueous working solutions of this compound for extended periods. Due to its hydrophobic nature, this compound may precipitate out of aqueous solutions over time, even at low concentrations. It is best to prepare fresh working solutions from your DMSO stock for each experiment.
Q5: At what temperature should I store my this compound stock solution?
A5: Your 100% DMSO stock solution of this compound should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
This compound In Vitro Activity
| Parameter | Agonist | System | Value | Reference |
| IC₅₀ | [³H]SQ-29548 Binding | Human Washed Platelets | 0.0078 µM | [1] |
| ED₁₀₀ | Arachidonic Acid (600 µM) | Human Citrated Platelet-Rich Plasma | 0.125 µM | [1][2] |
| ED₅₀ | U-46619 (1 µM) | Human Citrated Platelet-Rich Plasma | 0.482 µM | [1][2] |
| % Inhibition | Collagen (1 µg/mL) | Human Citrated Platelet-Rich Plasma | 42.9% at 10 µM | [1][2] |
| Thromboxane B₂ Production | Arachidonic Acid | Human Platelets | Totally prevented at 1 and 10 µM | [1][2] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
100% DMSO
-
Human whole blood from healthy, consenting donors
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Platelet agonists (e.g., Arachidonic Acid, U-46619, Collagen, ADP)
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Plastic or siliconized glassware to prevent platelet activation
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect human whole blood into tubes containing sodium citrate anticoagulant. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count of the PRP with PPP if necessary.
-
Preparation of this compound Working Solutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in your experimental buffer. Ensure the final DMSO concentration in the platelet aggregation assay does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
Platelet Aggregation Assay: a. Pre-warm the PRP samples to 37°C for at least 5 minutes in the aggregometer cuvettes with a stir bar. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes). c. Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation. d. Add the platelet agonist (e.g., arachidonic acid, U-46619) to the cuvette to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes). f. The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.
Visualizations
References
how to determine the optimal working concentration of BM-531
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to determine the optimal working concentration of BM-531 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-acting molecule that functions as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor[1][2]. It is a non-carboxylic acid derivative of torasemide[1]. Its primary role is to block the signaling pathway of TXA2, a potent mediator of platelet aggregation and vasoconstriction, and to inhibit the enzyme responsible for TXA2 synthesis[1][2].
Q2: What are some reported effective concentrations of this compound?
The effective concentration of this compound can vary significantly depending on the experimental system. For instance, in human platelet studies, it has an IC50 of 7.8 nM for TXA2 receptors[2]. It has been shown to prevent arachidonic acid-induced platelet aggregation with an ED100 of 0.125 µM and U-46619-induced aggregation with an ED50 of 0.482 µM[1]. Concentrations of 1 µM and 10 µM have been used to completely inhibit the production of TXB2 in human platelets[3].
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO at concentrations greater than 22 mg/mL but is insoluble in water[2]. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the first step in determining the optimal working concentration for my specific cell type and assay?
The first step is to perform a dose-response experiment to determine the concentration range of this compound that elicits the desired biological effect without causing significant cytotoxicity. A cell viability assay is a good starting point to assess the cytotoxic potential of the compound.
Experimental Protocols
Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a general method to determine the optimal working concentration of this compound by first assessing its effect on cell viability. This will help establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[4][5]
-
DMSO (for preparing this compound stock solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and incubate overnight to allow for attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested. It is recommended to start with a broad range (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Treatment of Cells:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Example using MTS): [4][5]
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
The optimal working concentration for your functional assays should be chosen from the non-toxic range determined by this viability assay.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.01 | 1.23 | 0.07 | 98.4% |
| 0.1 | 1.21 | 0.09 | 96.8% |
| 1 | 1.18 | 0.06 | 94.4% |
| 10 | 1.15 | 0.08 | 92.0% |
| 100 | 0.62 | 0.05 | 49.6% |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No observable effect of this compound | Concentration range is too low, incubation time is too short, the compound is inactive in the chosen cell line. | Test a higher concentration range. Increase the incubation time. Confirm the biological relevance of the TXA2 pathway in your cell line. |
| Precipitation of this compound in the medium | The concentration of this compound is too high, or the final DMSO concentration is too low. | Ensure the final DMSO concentration in the medium is sufficient to keep this compound in solution (typically <0.5%). Prepare fresh dilutions for each experiment. |
| Unexpected cytotoxicity at low concentrations | The cell line is highly sensitive to this compound or DMSO. | Perform a DMSO toxicity control with a range of DMSO concentrations. Use a lower starting concentration range for this compound. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal working concentration.
References
- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiplatelet Efficacy of BM-531 and Aspirin
This guide provides a detailed comparison of the antiplatelet agents BM-531 and aspirin, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate their function. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Platelet aggregation is a critical process in hemostasis, but its unsolicited activation can lead to thrombosis and subsequent cardiovascular events. Antiplatelet agents are therefore a cornerstone in the prevention of these conditions. Aspirin is a universally recognized antiplatelet drug, while this compound is a novel compound with a distinct mechanism of action. This guide will objectively compare the two, providing the available experimental data to support the evaluation of their efficacy.
Mechanism of Action
This compound: A torasemide derivative, this compound functions as a potent antiplatelet agent through a dual mechanism. It is a non-carboxylic thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1] By blocking the TXA2 receptor, it prevents the binding of TXA2, a potent platelet activator and vasoconstrictor.[1][2] Additionally, by inhibiting thromboxane synthase, it reduces the production of TXA2.[1]
Aspirin: Acetylsalicylic acid, or aspirin, exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[3][4][5][6] This is achieved through the acetylation of a serine residue in the active site of the COX-1 enzyme.[4][5] The inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2.[3][7] As platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the effect of aspirin lasts for the entire lifespan of the platelet, which is approximately seven to ten days.[6]
Signaling Pathway of Aspirin's Antiplatelet Action
Caption: Aspirin irreversibly inhibits COX-1, blocking Thromboxane A2 production.
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound inhibits thromboxane synthase and blocks the TXA2 receptor.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and aspirin. It is important to note that this data is compiled from separate studies, and direct head-to-head clinical trials would be necessary for a definitive comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist (Concentration) | Value | Source |
| IC50 | [3H]SQ-29,548 | 0.0078 µM | [2] |
| ED100 | Arachidonic Acid (600 µM) | 0.125 µM | [1][2] |
| ED50 | U-46619 (1 µM) | 0.482 µM | [1][2] |
| % Inhibition | Collagen (1 µg/mL) | 42.9% at 10 µM | [1][2] |
Table 2: Efficacy of Aspirin on Platelet Aggregation
| Aspirin Dose | Agonist (Concentration) | % Inhibition of Platelet Aggregation | Source |
| 81 mg/day | Arachidonic Acid (0.5 mM) | 97% | [8] |
| 325 mg/day | Arachidonic Acid (0.5 mM) | 96% | [8] |
| 81 mg/day | Collagen (2 µg/mL) | 60% | [8] |
| 325 mg/day | Collagen (2 µg/mL) | 62% | [8] |
| 81 mg/day | ADP (5 µM) | 15% | [8] |
| 325 mg/day | ADP (5 µM) | 19% | [8] |
Note: The assessment of aspirin resistance is highly dependent on the assay used. When arachidonic acid is the agonist, resistance is very low (0-6%), while with other agonists like collagen and ADP, the estimates of resistance are higher (1-27%).[9][10]
Experimental Protocols
The evaluation of platelet function is conducted using several key methodologies. Below are detailed descriptions of the main experiments cited in the efficacy data.
1. Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound to TXA2 receptors on human platelets.
-
Methodology:
-
Human washed platelets are prepared.
-
Platelet membranes are incubated with a radiolabeled TXA2 receptor antagonist, [3H]SQ-29,548.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the TXA2 receptors.
-
The radioactivity is measured to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50).[1][2]
-
2. Light Transmission Aggregometry (LTA)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Platelet-rich plasma (PRP) is obtained by centrifuging whole blood.
-
The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.
-
A platelet agonist (e.g., arachidonic acid, U-46619, collagen, ADP) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The change in light transmission is recorded over time to determine the percentage of aggregation.
-
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for measuring platelet aggregation using LTA.
3. Platelet Function Analyzer (PFA-100/200)
-
Objective: To assess high-shear-stress platelet function in whole blood.
-
Methodology:
-
A whole blood sample is aspirated through a capillary tube to a membrane coated with collagen and either epinephrine or ADP.
-
The high shear stress and the agonists on the membrane induce platelet adhesion and aggregation, leading to the formation of a platelet plug that closes an aperture in the membrane.
-
The time it takes for the platelet plug to form and occlude the aperture is measured as the "closure time" (CT).
-
Conclusion
This compound and aspirin are both effective antiplatelet agents, but they operate through distinct mechanisms. Aspirin's irreversible inhibition of COX-1 is a well-established and potent mechanism for reducing TXA2 production. This compound offers a dual approach by not only inhibiting TXA2 synthesis but also by blocking its receptor, which may provide a more comprehensive blockade of the thromboxane pathway.
The available in vitro data suggests that this compound is a highly potent compound. However, a direct comparison of the clinical efficacy of this compound and aspirin would require dedicated head-to-head studies. Researchers and clinicians can use the data and protocols presented in this guide to better understand the pharmacological profiles of these two antiplatelet agents.
References
- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis [pubmed.ncbi.nlm.nih.gov]
- 6. bpac.org.nz [bpac.org.nz]
- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 8. Platelet inhibition by low-dose aspirin is not influenced by body mass or weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thromboxane Receptor Antagonists: BM-531 versus Sulotroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent thromboxane receptor antagonists: BM-531 and sulotroban. By presenting key performance data, experimental methodologies, and relevant signaling pathways, this document aims to be an objective resource for researchers and professionals in the field of drug development.
Introduction to Thromboxane Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. It exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases. This guide focuses on a comparative analysis of two such antagonists, this compound and sulotroban.
This compound is a non-carboxylic acid derivative of torasemide that functions as both a potent thromboxane receptor antagonist and a thromboxane synthase inhibitor.[1][2] Sulotroban (also known as BM-13177 and SKF-95587) is another selective antagonist of the thromboxane A2 receptor.[3]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and sulotroban, highlighting their efficacy as thromboxane receptor antagonists.
Table 1: Thromboxane A2 Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| This compound | [³H]SQ-29548 | Human washed platelets | 0.0078 | [1][2] |
| Sulotroban | [³H]SQ-29548 | Human washed platelets | 0.93 | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist (Concentration) | Preparation | Effect (µM) | Reference |
| This compound | U-46619 (1 µM) | Human citrated platelet-rich plasma | ED50: 0.482 | [1] |
| Arachidonic Acid (600 µM) | Human citrated platelet-rich plasma | ED100: 0.125 | [1] | |
| Collagen (1 µg/mL) | Human citrated platelet-rich plasma | 42.9% inhibition at 10 µM | [1] | |
| Sulotroban | U-46619 | Ex vivo (animal model) | Complete abolition of aggregation | [1] |
ED50: The half maximal effective dose, representing the concentration of the antagonist required to produce 50% of its maximal effect (inhibition of aggregation). ED100: The dose required to produce 100% of the maximal effect.
Thromboxane Receptor Signaling Pathway
Activation of the thromboxane A2 (TP) receptor by its agonist, thromboxane A2, initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G13 G-proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G13 pathway activates RhoGEF, leading to the activation of Rho. These signaling events ultimately result in physiological responses such as platelet aggregation and smooth muscle contraction.
References
- 1. Combination of the thromboxane receptor antagonist, sulotroban (BM 13.177; SK&F 95587), with streptokinase: demonstration of thrombolytic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
Validating the Inhibitory Effect of BM-531 on Thromboxane B2 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BM-531 with other notable thromboxane B2 (TXB2) inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols for validating their inhibitory effects.
Executive Summary
This compound is a potent dual-action inhibitor, functioning as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] This dual mechanism offers a comprehensive blockade of the thromboxane pathway. Experimental data demonstrates its high efficacy in inhibiting TXB2 production. This guide compares this compound against other inhibitors—Picotamide, Ozagrel, and the widely used Aspirin—to provide researchers with a basis for selecting the most appropriate compound for their studies.
Performance Comparison of Thromboxane B2 Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on TXB2 production.
| Inhibitor | Mechanism of Action | Key Quantitative Data | Source(s) |
| This compound | Thromboxane A2 Receptor Antagonist & Thromboxane Synthase Inhibitor | - Totally prevents TXB2 production at 1 µM and 10 µM in arachidonic acid-activated human platelets. - IC50 for TXA2 receptor affinity: 0.0078 µM. | [1][2] |
| Picotamide | Thromboxane A2 Receptor Antagonist & Thromboxane Synthase Inhibitor | - Inhibits TXB2 production induced by various agonists at 0.5 mmol/L. | [3][4][5][6] |
| Ozagrel | Selective Thromboxane A2 Synthase Inhibitor | - IC50 for TXA2 synthase inhibition: 11 nM. - IC50 for arachidonic acid-induced platelet aggregation: 53.12 µM. - 99.6% inhibition of plasma TXB2 at 100 µM. | [7][8][9][10] |
| Aspirin | Irreversible Cyclooxygenase-1 (COX-1) Inhibitor | - Dose-dependent inhibition of platelet TXB2 production. - Daily low-dose (0.45 mg/kg for 7 days) results in virtually complete inhibition of platelet TXB2 production. | [11][12][13][14] |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is crucial to visualize the underlying biological pathway and the experimental steps involved.
Caption: Thromboxane A2 synthesis pathway and points of inhibition.
Caption: General workflow for validating TXB2 inhibition.
Experimental Protocols
Accurate quantification of TXB2 is essential for validating the efficacy of inhibitors. Below are detailed methodologies for two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Thromboxane B2 by ELISA
This protocol outlines a competitive ELISA procedure for measuring TXB2 levels in serum.
Materials:
-
Commercial TXB2 ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam, or Cloud-Clone Corp)[15][16]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Wash buffer
-
Stop solution (as provided in the kit)
-
Serum samples (prepared as described in the workflow)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. This typically involves bringing all components to room temperature and reconstituting or diluting standards and buffers.
-
Standard Curve Preparation: Create a serial dilution of the TXB2 standard to generate a standard curve. A typical range might be from 0 to 5000 pg/mL.[15]
-
Sample and Standard Addition: Add 50 µL of each standard and serum sample (in duplicate) to the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add 50 µL of HRP-conjugated TXB2 to each well. Incubate for 1-2 hours at 37°C to allow for competitive binding between the TXB2 in the sample/standard and the HRP-conjugated TXB2 for the limited antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark. A color change will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of duplicate standards and samples. Plot the standard curve and determine the concentration of TXB2 in the samples by interpolation. The degree of inhibition can be calculated by comparing the TXB2 concentration in inhibitor-treated samples to that of untreated controls.
Protocol 2: Quantification of Thromboxane B2 by LC-MS/MS
This protocol provides a more sensitive and specific method for TXB2 quantification.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
-
Solid-phase extraction (SPE) cartridges
-
Deuterated TXB2 internal standard (d4-TXB2)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Serum samples (prepared as described in the workflow)
Procedure:
-
Sample Preparation and Extraction:
-
To 50 µL of serum, add the deuterated internal standard (d4-TXB2).[17]
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol and water. Load the sample, wash with an appropriate solvent (e.g., 25:75 acetonitrile/water), and elute the TXB2 and internal standard with a solvent containing formic acid (e.g., 1% formic acid in 50:50 acetonitrile/water).[18]
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of A) 0.1% acetic acid in water and B) acetonitrile/isopropanol (90:10).[18] A typical gradient might start at 30% B and ramp up to 90% B to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both TXB2 and the d4-TXB2 internal standard.
-
-
Data Analysis:
-
Quantify the amount of TXB2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TXB2 and the internal standard.
-
Calculate the percentage of TXB2 inhibition by comparing the concentrations in treated versus untreated samples.
-
Conclusion
This compound demonstrates potent inhibition of TXB2 production through a dual mechanism of action. This guide provides the necessary comparative data and detailed experimental protocols to enable researchers to effectively validate the inhibitory effects of this compound and other compounds on the thromboxane pathway. The choice of inhibitor and analytical method will depend on the specific research question, required sensitivity, and available resources.
References
- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picotamide - Wikipedia [en.wikipedia.org]
- 5. Picotamide inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Picotamide used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ozagrel | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Selective cumulative inhibition of platelet thromboxane production by low-dose aspirin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum thromboxane B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of BM-531's Anti-Aggregatory Effects Across Various Agonists
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Cross-Validation of BM-531's Anti-Platelet Activity
This guide provides an objective comparison of the anti-aggregatory effects of this compound, a novel non-carboxylic thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor, against various platelet agonists. The product's performance is contextualized with available data on other antiplatelet agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates potent and broad-spectrum anti-aggregatory activity by effectively inhibiting platelet aggregation induced by key agonists, including arachidonic acid, the stable TXA2 analog U-46619, collagen, and adenosine diphosphate (ADP). Its mechanism of action, centered on the thromboxane pathway, provides a distinct profile compared to other antiplatelet agents like aspirin and clopidogrel, which target cyclooxygenase and the P2Y12 receptor, respectively. This guide synthesizes the available quantitative data to facilitate a clear comparison of this compound's efficacy across different activation pathways.
Data Presentation: Quantitative Comparison of Anti-Aggregatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and other relevant antiplatelet agents on platelet aggregation induced by different agonists.
Table 1: Anti-Aggregatory Potency of this compound against Various Agonists
| Agonist | Concentration | This compound Metric | Value (µM) |
| Arachidonic Acid | 600 µM | ED100 | 0.125[1][2] |
| U-46619 | 1 µM | ED50 | 0.482[1][2] |
| Collagen | 1 µg/mL | % Inhibition at 10 µM | 42.9%[1][2] |
| ADP | 2 µM | Inhibition | Inhibited second wave[1][2] |
Table 2: Comparative Affinity for the Thromboxane A2 Receptor
| Compound | IC50 (µM) |
| This compound | 0.0078 [1][2] |
| Sulotroban | 0.93[1][2] |
| SQ-29,548 | 0.021[1][2] |
Table 3: Comparative Anti-Aggregatory Potency of Other Antiplatelet Agents
| Drug | Agonist | Metric | Value (µM) | Notes |
| Clopidogrel | ADP (6 µM) | IC50 | 1.9 ± 0.3 | In washed platelets[1] |
| Aspirin | Arachidonic Acid | - | - | Potent inhibition, but specific IC50 not readily available in comparable format. |
| Aspirin | Collagen (0.5 µg/mL) | % Inhibition (75mg daily dose) | ~80% | In whole blood aggregometry[3][4] |
Experimental Protocols
The following is a detailed methodology for a standard platelet aggregation assay using light transmission aggregometry (LTA), a common method for evaluating the anti-aggregatory effects of compounds like this compound.
Objective: To measure the in-vitro effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound and other comparator compounds (e.g., aspirin, clopidogrel).
-
Platelet agonists: Arachidonic acid, U-46619, collagen, and ADP.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.
-
-
Incubation:
-
Pre-warm the PRP samples to 37°C for a specified time.
-
Add the test compound (this compound or comparator) at various concentrations or a vehicle control to the PRP and incubate for a predetermined period.
-
-
Aggregation Measurement:
-
Place the cuvette containing the PRP and test compound into the aggregometer and start stirring.
-
Add a specific concentration of the platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) to initiate aggregation.
-
Record the change in light transmission for a set duration (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximum aggregation is calculated based on the change in light transmission.
-
For inhibitory compounds, calculate the IC50 (concentration causing 50% inhibition) or percentage inhibition at a specific concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the key agonists used in the cross-validation of this compound's effects and a typical experimental workflow.
Caption: Workflow of a typical light transmission aggregometry experiment.
Caption: Arachidonic Acid signaling pathway and points of this compound inhibition.
Caption: U-46619 signaling pathway and the inhibitory action of this compound.
Caption: Collagen-induced platelet activation pathway.
Caption: ADP signaling in platelets and the effect of this compound.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arachidonate-induced human platelet aggregation by a single low oral dose of aspirin in combination with a thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 4. researchgate.net [researchgate.net]
Assessing the Reproducibility of BM-531 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for BM-531, a potent thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor. The performance of this compound is objectively compared with other known TXA2 receptor antagonists, Sulotroban and SQ-29548, to assess the reproducibility and significance of its experimental results. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of this compound.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro experiments to compare the potency of this compound with Sulotroban and SQ-29548.
| Compound | IC50 (µM) for TXA2 Receptor Affinity |
| This compound | 0.0078 [1] |
| Sulotroban | 0.93[1] |
| SQ-29548 | 0.021[1] |
| Table 1: Comparison of the affinity of this compound, Sulotroban, and SQ-29548 for the human platelet TXA2 receptor, as determined by radioligand binding assays with [3H]SQ-29548. |
| Compound | Anti-Platelet Aggregation Activity |
| This compound | ED100 = 0.125 µM (vs. Arachidonic Acid)[1] ED50 = 0.482 µM (vs. U-46619)[1] 42.9% inhibition at 10 µM (vs. Collagen)[1] |
| Sulotroban | Data not available in a directly comparable format |
| SQ-29548 | Active inhibitor of arachidonic acid and collagen-induced platelet aggregation[2] |
| Table 2: Comparison of the anti-platelet aggregation effects of this compound, Sulotroban, and SQ-29548 against various inducers. |
| Compound | Inhibition of TXB2 Production |
| This compound | Totally prevents TXB2 production at 1 and 10 µM in human platelets activated by arachidonic acid. |
| Sulotroban | Data not available |
| SQ-29548 | Inhibition of platelet function is not associated with inhibition of cyclooxygenase or thromboxane synthetase.[2] |
| Table 3: Comparison of the inhibitory effects of this compound, Sulotroban, and SQ-29548 on Thromboxane B2 (TXB2) production. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the Thromboxane A2 signaling pathway and a typical experimental workflow for assessing anti-platelet agents.
Caption: Thromboxane A2 signaling pathway in platelets and points of intervention for this compound and comparator drugs.
Caption: A generalized experimental workflow for the in vitro assessment of anti-platelet compounds like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures.
Radioligand Binding Assay for TXA2 Receptor Affinity
-
Objective: To determine the binding affinity (IC50) of test compounds for the Thromboxane A2 (TXA2) receptor on human platelets.
-
Materials:
-
Washed human platelets
-
[3H]SQ-29548 (radioligand)
-
Test compounds (this compound, Sulotroban, SQ-29548) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare washed human platelets and resuspend them in the binding buffer.
-
In a multi-well plate, incubate the platelet suspension with a fixed concentration of [3H]SQ-29548 and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled competitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Platelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of test compounds on platelet aggregation induced by various agonists.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists: Arachidonic Acid, U-46619 (a stable TXA2 analog), Collagen, ADP
-
Test compounds (this compound, Sulotroban, SQ-29548) at various concentrations
-
Platelet aggregometer
-
-
Procedure:
-
Prepare PRP from freshly drawn citrated whole blood by centrifugation.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle control to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding a specific concentration of the agonist.
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance indicates platelet aggregation.
-
Record the maximum aggregation percentage.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the ED50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
Thromboxane B2 (TXB2) Production Assay
-
Objective: To measure the effect of test compounds on the production of Thromboxane B2 (TXB2), a stable metabolite of TXA2, in activated platelets.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., Arachidonic Acid or Collagen)
-
Test compounds (this compound, Sulotroban, SQ-29548) at various concentrations
-
Indomethacin (to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for TXB2
-
-
Procedure:
-
Prepare PRP or washed platelets and pre-incubate with the test compound or vehicle at 37°C.
-
Stimulate the platelets with an agonist to induce TXA2 synthesis.
-
After a specific incubation time, stop the reaction by adding a cyclooxygenase inhibitor like indomethacin and placing the samples on ice.
-
Centrifuge the samples to obtain the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Compare the TXB2 levels in the presence of the test compound to the vehicle control to determine the percentage of inhibition.
-
References
Independent Verification of BM-531's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BM-531, a dual thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor, with other relevant compounds. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a noncarboxylic sulfonylurea derivative of torasemide that demonstrates potent antiplatelet activity. Its primary mechanism of action involves the dual inhibition of thromboxane A2 (TXA2) signaling by blocking the thromboxane receptor (TP receptor) and inhibiting thromboxane synthase, the enzyme responsible for TXA2 production. This guide compares the in vitro efficacy of this compound with two other well-characterized thromboxane receptor antagonists, sulotroban and SQ-29548. The data presented is compiled from published pharmacological studies. It is important to note that the majority of the available data on this compound originates from a single research group, and further independent verification may be beneficial.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data on the inhibitory activities of this compound, sulotroban, and SQ-29548.
Table 1: Thromboxane Receptor Affinity
This table compares the affinity of the compounds for the human platelet TXA2 receptor, as determined by radioligand binding assays.
| Compound | IC50 (µM) | Reference |
| This compound | 0.0078 | [1][2][3] |
| Sulotroban | 0.93 | [1][2][3] |
| SQ-29548 | 0.021 | [1][2][3] |
IC50: The concentration of the drug that inhibits 50% of the specific binding of the radioligand ([3H]SQ-29548) to the receptor.
Table 2: Inhibition of Platelet Aggregation
This table presents the efficacy of the compounds in preventing platelet aggregation induced by various agonists in human platelet-rich plasma.
| Compound | Agonist (Concentration) | Potency (ED50/ED100/Inhibition %) | Reference |
| This compound | U-46619 (1 µM) | ED50 = 0.482 µM | [1][2][3] |
| Arachidonic Acid (600 µM) | ED100 = 0.125 µM | [1][2][3] | |
| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM | [1][2][3] | |
| Sulotroban | U-46619 | Shifts concentration-response curve to the right | |
| SQ-29548 | U-46619 | IC50 = 0.06 µM (washed human platelets) | [4] |
ED50/ED100: The effective dose that produces 50% or 100% of the maximal response, respectively.
Signaling Pathways and Experimental Workflow
Thromboxane A2 Signaling Pathway and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade leading to the production of thromboxane A2 and its subsequent action on the TP receptor, leading to platelet aggregation. The points of inhibition for a dual inhibitor like this compound are highlighted.
Caption: Thromboxane A2 signaling pathway and points of inhibition.
General Experimental Workflow for Assessing Inhibitor Potency
This diagram outlines a typical workflow for evaluating the efficacy of compounds like this compound.
Caption: General experimental workflow for inhibitor potency assessment.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound and its comparators.
Radioligand Binding Assay for Thromboxane Receptor Affinity
This assay determines the affinity of a compound for the TP receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Human washed platelets or platelet membranes.
-
[3H]SQ-29548 (radioligand).
-
Test compounds (this compound, sulotroban, SQ-29548) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of [3H]SQ-29548 with the platelet preparation in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Materials:
-
Human platelet-rich plasma (PRP).
-
Platelet agonists: Arachidonic acid, U-46619, Collagen.
-
Test compounds (this compound, etc.) at various concentrations.
-
Aggregometer.
-
-
Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle control and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmittance increases.
-
The extent of aggregation is quantified as the maximum change in light transmittance.
-
The ED50 or percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.
-
Thromboxane Synthase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thromboxane synthase, typically by quantifying the production of thromboxane B2 (TXB2), the stable metabolite of TXA2.
-
Materials:
-
Human platelets.
-
Arachidonic acid (as a substrate for TXA2 production).
-
Test compound (this compound) at various concentrations.
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2.
-
-
Procedure:
-
Incubate human platelets with the test compound or vehicle control.
-
Stimulate the platelets with arachidonic acid to initiate the synthesis of TXA2.
-
After a defined incubation period, stop the reaction (e.g., by adding a stopping reagent or by centrifugation).
-
Measure the concentration of TXB2 in the supernatant using a commercially available EIA or RIA kit according to the manufacturer's instructions.
-
The percentage of inhibition of thromboxane synthase activity is calculated by comparing the amount of TXB2 produced in the presence of the test compound to the control. The studies on this compound showed that at concentrations of 1 and 10 µM, it completely inhibited the production of TXB2 by human platelets activated by arachidonic acid.[2][3]
-
References
- 1. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
